molecular formula C5H4Br2N2 B1315678 2,6-Dibromopyridin-4-amine CAS No. 39771-34-1

2,6-Dibromopyridin-4-amine

Cat. No.: B1315678
CAS No.: 39771-34-1
M. Wt: 251.91 g/mol
InChI Key: NTFZVUOMTODHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dibromopyridin-4-amine is a useful research compound. Its molecular formula is C5H4Br2N2 and its molecular weight is 251.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFZVUOMTODHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555745
Record name 2,6-Dibromopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39771-34-1
Record name 2,6-Dibromopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,6-dibromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromopyridin-4-amine: Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of 2,6-Dibromopyridin-4-amine, a key heterocyclic building block in modern chemistry. It details the compound's chemical and physical properties, structural identifiers, and spectroscopic data. Furthermore, this guide explores its reactivity, particularly in cross-coupling reactions, and presents relevant experimental protocols. The applications of this compound as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials are discussed, along with essential safety and handling information. This paper is intended for researchers, chemists, and professionals in the field of drug development and material science.

Introduction

This compound, also known as 4-Amino-2,6-dibromopyridine, is a halogenated pyridine derivative that has garnered significant attention as a versatile intermediate in organic synthesis.[1] Its structure, featuring a pyridine ring with two reactive bromine substituents and a nucleophilic amino group, allows for a wide range of chemical transformations.[1] This unique functionality makes it an invaluable precursor for constructing more complex molecules. Consequently, it is extensively utilized in medicinal chemistry for the development of novel therapeutic agents, in the agricultural sector for creating new herbicides and fungicides, and in material science for synthesizing specialty polymers and electronic materials.[1]

Chemical Properties and Structure

The fundamental characteristics of this compound are summarized below, providing essential data for laboratory and research applications.

Structural Identifiers

The compound is unambiguously identified by the following structural and registry information.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 39771-34-1[1][2][3][4]
Molecular Formula C₅H₄Br₂N₂[1][2][4]
SMILES C1=C(C=C(N=C1Br)Br)N[2]
InChI InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)[2]
InChIKey NTFZVUOMTODHRO-UHFFFAOYSA-N[2]
Physicochemical Properties

Quantitative physical and chemical data for this compound are presented in the table below.

PropertyValue
Molecular Weight 251.91 g/mol [1][2][4]
Exact Mass 249.874115 Da[4]
Appearance Light yellow to off-white crystalline powder[1]
Melting Point 200-214 °C[1][5]
Boiling Point 373.7 °C at 760 mmHg (Predicted)[4][6]
Density ~2.1 g/cm³ (Predicted)[4][6]
pKa 0.80 ± 0.50 (Predicted)[6]
XLogP3 2.2[2][4]
Polar Surface Area 38.9 Ų[2][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • ¹H NMR (400 MHz, Chloroform-d): δ ppm 6.68 (s, 2H), 4.33 (br. s., 2H).[7]

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the differential reactivity of its functional groups. The two bromine atoms at the C2 and C6 positions are excellent leaving groups, making them prime sites for metal-catalyzed cross-coupling reactions. This allows for the sequential and selective introduction of various substituents.

Key reactions involving this scaffold include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[8]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes, introducing alkynyl moieties that can serve as pharmacophores or synthetic handles.[8]

The presence of the 4-amino group provides another site for functionalization and modulates the electronic properties of the pyridine ring. This versatility allows medicinal chemists to generate large libraries of novel compounds for drug discovery programs.[8]

G cluster_main Reactivity of this compound cluster_reactions Key Synthetic Transformations A This compound (Core Scaffold) B Suzuki Coupling (C-C Bond Formation) A->B [Pd], R-B(OH)₂ C Buchwald-Hartwig Amination (C-N Bond Formation) A->C [Pd], R₂NH D Sonogashira Coupling (C-C Triple Bond) A->D [Pd/Cu], R-C≡CH E Diverse Substituted Pyridine Derivatives B->E C->E D->E

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol: Selective Mono-amination of 2,6-Dibromopyridine

The selective amination of the 2,6-dibromopyridine core is a fundamental step in building more complex derivatives. The following is a general method adapted from literature for achieving high selectivity.[9]

Materials:

  • 2,6-Dibromopyridine (1 equivalent)

  • Primary or secondary amine (6 equivalents)[9]

  • Deionized water (solvent)

  • Microwave synthesizer vials

Procedure:

  • To a microwave vial, add 2,6-dibromopyridine (1 equiv.) and deionized water.

  • Add the desired amine (6 equiv.).[9]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture for approximately 2.5 hours at a temperature between 150-205 °C.[9] Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS).

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent.

  • The crude product is purified, typically via distillation or column chromatography, to yield the mono-aminated product.[9]

Note: For di-amination, the addition of a base such as K₂CO₃ and a catalyst system like CuI/DMPAO is generally required.[9]

Conceptual Workflow: Synthesis of 4-Amino-2,6-dihalopyridines

The synthesis of 4-amino-2,6-dihalopyridines often follows a multi-step pathway starting from the parent dihalopyridine. This logical workflow is based on the reported synthesis of the analogous 4-amino-2,6-dichloropyridine.[10][11]

G start 2,6-Dihalopyridine (Starting Material) step1 N-Oxidation start->step1 Oxidizing Agent step2 Nitration (Electrophilic Substitution) step1->step2 e.g., HNO₃/H₂SO₄ step3 Reduction of Nitro Group step2->step3 Reducing Agent end 4-Amino-2,6-dihalopyridine (Final Product) step3->end

Caption: Conceptual workflow for synthesizing 4-amino-2,6-dihalopyridines.

Applications in Research and Development

This compound is a valuable building block across several industries due to its versatile reactivity.

  • Pharmaceutical Synthesis: It is a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs.[1] A notable example is its use as a precursor in the synthesis of Lasmiditan, a selective serotonin 5-HT₁F receptor agonist developed for the acute treatment of migraine.[8]

  • Agricultural Chemicals: The compound is employed in the formulation of agrochemicals, such as herbicides and fungicides, contributing to crop protection and improved yields.[1]

  • Material Science: In material science, it serves as a monomer or precursor for specialty polymers and dyes, where it can enhance properties like thermal stability and chemical resistance.[1] It has also found applications in the production of electronic materials, including advanced semiconductors and conductive polymers.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards as classified under the Globally Harmonized System (GHS).

GHS Hazard Information
Hazard CodeStatement
H302 Harmful if swallowed[2]
H315 Causes skin irritation[2][4]
H318 / H319 Causes serious eye damage / irritation[2]
H335 May cause respiratory irritation[2][4]
Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat.[3][12]

  • Handling: Handle only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[3][12] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[1][3][5][6]

  • Disposal: Dispose of the chemical and its container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of properties and reactivity. Its utility as a versatile building block for creating diverse and complex molecular architectures solidifies its importance in the fields of drug discovery, agrochemical research, and material science. A thorough understanding of its chemical behavior and adherence to strict safety protocols are paramount for leveraging its full synthetic potential.

References

Technical Guide: 2,6-Dibromopyridin-4-amine - A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dibromopyridin-4-amine, a pivotal chemical intermediate in the synthesis of complex molecules for pharmaceutical and research applications. This document details its chemical and physical properties, provides a robust synthesis protocol, and includes available spectroscopic data for characterization. Furthermore, it explores its significant role in drug development by examining its use as a key precursor to the migraine therapeutic, Lasmiditan, and elucidates the associated signaling pathway.

Chemical Identity and Properties

This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms and an amino group on a pyridine ring, offers multiple reactive sites for the construction of more complex molecules.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 39771-34-1
Molecular Formula C₅H₄Br₂N₂
Molecular Weight 251.91 g/mol
Appearance Solid
Melting Point 210-214 °C

Synthesis Protocol

A reliable method for the synthesis of this compound involves the reduction of a nitropyridine precursor. This multi-step process begins with the precursor 2,6-Dibromopyridine and proceeds through oxidation and nitration to yield 2,6-dibromo-4-nitropyridine 1-oxide, which is then reduced to the final product.[2][3]

Experimental Protocol: Reduction of 2,6-dibromo-4-nitropyridine 1-oxide

This protocol outlines the final reduction step to yield this compound.[3]

Materials:

  • 2,6-dibromo-4-nitropyridine 1-oxide (1.68 g, 5.64 mmol)

  • Iron powder (1.26 g, 22.56 mmol)

  • Acetic acid (16 mL)

  • Water

  • Ethyl acetate

  • Saturated aqueous potassium carbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 2,6-dibromo-4-nitropyridine 1-oxide in acetic acid is prepared in a suitable reaction vessel and cooled to 0 °C with stirring.

  • Iron powder is slowly added to the cooled solution.

  • The reaction mixture is then stirred continuously for 1 hour at room temperature.

  • Upon completion of the reaction, water and ethyl acetate are added to the mixture for extraction.

  • The organic layer is separated and washed sequentially with water, saturated aqueous potassium carbonate solution, and brine.

  • The washed organic layer is dried with anhydrous magnesium sulfate.

  • The solvent is evaporated under reduced pressure to yield 2,6-dibromo-4-aminopyridine as a white solid.

Yield: 1.35 g (96%)[3]

G cluster_0 Synthesis Pathway 2_6_Dibromopyridine 2,6-Dibromopyridine Oxidation Oxidation 2_6_Dibromopyridine->Oxidation Step 1 Nitration Nitration Oxidation->Nitration Step 2 Intermediate 2,6-dibromo-4-nitropyridine 1-oxide Nitration->Intermediate Reduction Reduction (Fe, Acetic Acid) Intermediate->Reduction Step 3 Final_Product This compound Reduction->Final_Product

A simplified workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of the synthesized compound.

Table 2: Spectroscopic Data for this compound

Technique Data Source
¹H NMR (400 MHz, CDCl₃) δ ppm: 4.33 (br. s., 2H, NH₂), 6.68 (s, 2H, Ar-H)[3]
Mass Spec (LRMS) m/z: 251/253/255 (M+1)⁺[3]
¹³C NMR Experimental data not readily available in the searched literature.
Infrared (IR) Experimental data not readily available in the searched literature.

Applications in Drug Development: A Precursor to Lasmiditan

This compound serves as a critical starting material in the synthesis of various pharmaceutical agents. A notable example is its role in the production of Lasmiditan, a selective serotonin 5-HT1F receptor agonist used for the acute treatment of migraine.

The synthesis of Lasmiditan from 2,6-dibromopyridine derivatives showcases the utility of this chemical scaffold in constructing complex, biologically active molecules. The core pyridine structure is elaborated through a series of reactions, including nucleophilic aromatic substitution and amide bond formation, to yield the final drug product.

Signaling Pathway: Mechanism of Action of Lasmiditan

Lasmiditan exerts its therapeutic effect by acting as a selective agonist for the serotonin 5-HT1F receptor. This receptor is located on trigeminal neurons, and its activation is believed to inhibit the release of calcitonin gene-related peptide (CGRP), a key mediator in the pathophysiology of migraine. By reducing CGRP release, Lasmiditan dampens the inflammatory cascade and nociceptive signaling within the trigeminal nervous system, thereby alleviating migraine pain.

G cluster_0 Migraine Pathophysiology and Lasmiditan Action Trigeminal_Neuron Trigeminal Neuron CGRP_Release CGRP Release Trigeminal_Neuron->CGRP_Release triggers 5HT1F_Receptor 5-HT1F Receptor 5HT1F_Receptor->CGRP_Release inhibits Lasmiditan Lasmiditan Lasmiditan->5HT1F_Receptor binds to & activates Inflammation_Pain Neurogenic Inflammation & Pain Signaling CGRP_Release->Inflammation_Pain Migraine_Attack Migraine Attack Inflammation_Pain->Migraine_Attack

Mechanism of action of Lasmiditan in the trigeminal nervous system.

Conclusion

This compound is a valuable and versatile intermediate in synthetic organic chemistry, with demonstrated importance in the field of drug development. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the creation of novel compounds with therapeutic potential. The successful application of this building block in the synthesis of Lasmiditan underscores its significance in the ongoing search for new and effective treatments for neurological disorders. This guide provides essential technical information to support researchers in the synthesis, characterization, and application of this important chemical entity.

References

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dibromopyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated physicochemical properties of 2,6-Dibromopyridin-4-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this guide combines information from structurally related molecules with detailed, adaptable experimental protocols to empower researchers to determine precise solubility and stability profiles.

Physicochemical Properties

This compound is a solid at room temperature with the following computed and observed properties:

PropertyValueReference(s)
Molecular Formula C₅H₄Br₂N₂[1]
Molecular Weight 251.91 g/mol [1]
Melting Point 210-214 °C[2]
Appearance Solid[2]
XLogP3 2.2[1]

Solubility Profile

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassSolventInferred Qualitative Solubility
Aqueous WaterLow to Insoluble
Alcohols Methanol, EthanolSlightly Soluble to Soluble
Halogenated Dichloromethane, ChloroformSlightly Soluble
Ethers TetrahydrofuranSoluble
Amides Dimethylformamide (DMF)Soluble
Sulfoxides Dimethyl sulfoxide (DMSO)Soluble
Esters Ethyl AcetateSlightly Soluble
Hydrocarbons Toluene, HexaneInsoluble to Sparingly Soluble
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary experiment can determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Accurately weigh the filtered solution.

  • Remove the solvent by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

  • Weigh the vial containing the dried solute.

  • Calculate the solubility in mg/mL or other desired units.

  • Alternatively, the concentration of the filtered supernatant can be determined by a validated analytical method such as HPLC-UV.

Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial and equilibrate in shaker (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Determine concentration of solute E->F G Gravimetric Analysis (Evaporate solvent & weigh) F->G Method 1 H Instrumental Analysis (e.g., HPLC-UV) F->H Method 2

Workflow for determining solubility.

Stability Profile

Specific stability data for this compound is not extensively documented. However, studies on related aminopyridines and halogenated aromatic compounds suggest potential degradation pathways.[6][7][8] Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.

Table 2: Inferred Stability Profile and Recommended Stress Conditions

ConditionStress AgentRecommended ConditionsPotential Degradation
Acidic Hydrolysis 0.1 M to 1 M HClRoom Temperature to 60 °CPotential for hydrolysis or de-bromination, though likely to be relatively stable.
Basic Hydrolysis 0.1 M to 1 M NaOHRoom Temperature to 60 °CPotential for hydrolysis of the amine or displacement of bromine.
Oxidation 3-30% H₂O₂Room TemperatureOxidation of the amino group or the pyridine ring, potentially leading to N-oxides or ring-opened products.[6]
Thermal Dry Heat> 60 °CDecomposition at elevated temperatures.
Photostability UV/Visible Light (ICH Q1B)Solid and in solutionPhotodegradation is a likely pathway for aminopyridines and brominated aromatics.[9][10]
Experimental Protocols for Forced Degradation Studies

These protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing.

Objective: To investigate the degradation of this compound under various stress conditions to understand its intrinsic stability and identify potential degradation products.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).

  • Expose the solutions to the stress conditions outlined below. A control sample protected from stress should be analyzed concurrently.

  • Analyze the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.

  • Aim for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.

Specific Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the drug solution to achieve a final acid concentration of 0.1 M. Heat as required. Neutralize the sample before analysis.

  • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the drug solution to achieve a final base concentration of 0.1 M. Heat as required. Neutralize the sample before analysis.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the drug solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Store the solid drug substance and a solution of the drug at an elevated temperature (e.g., 70 °C).

  • Photostability: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

Workflow for Stability Testing

G Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of this compound B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (UV/Vis Light) A->F G Analyze samples at time points using stability-indicating HPLC B->G C->G D->G E->G F->G H Identify and characterize degradation products (LC-MS, NMR) G->H I Determine degradation pathways H->I G Hypothesized Degradation Pathways of this compound This compound This compound N-Oxide Derivative N-Oxide Derivative This compound->N-Oxide Derivative Oxidation (H₂O₂) Debrominated Species Debrominated Species This compound->Debrominated Species Photodegradation (UV/Vis) Hydroxylated Derivative Hydroxylated Derivative This compound->Hydroxylated Derivative Hydrolysis (Acid/Base) Ring-Opened Products Ring-Opened Products N-Oxide Derivative->Ring-Opened Products Further Degradation Products Further Degradation Products Debrominated Species->Further Degradation Products Hydroxylated Derivative->Ring-Opened Products

References

In-Depth Technical Guide: Hazards and Safety Precautions for 2,6-Dibromopyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and essential safety precautions for the handling and use of 2,6-Dibromopyridin-4-amine (CAS No: 39771-34-1). The information is intended to support safe laboratory practices for research, development, and drug discovery applications.

Chemical and Physical Properties

This compound is a solid heterocyclic building block commonly used in medicinal chemistry and organic synthesis.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₄Br₂N₂[3]
Molecular Weight 251.91 g/mol [3]
Appearance Solid[4]
Melting Point 205-214 °C[2][4]
Boiling Point 373.7 °C at 760 mmHg (Predicted)[2]
Density 2.1 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C, under inert atmosphere[5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications from multiple sources indicate several primary hazards.[3][5]

GHS Hazard Statements:

  • H315: Causes skin irritation. [3][5]

  • H319: Causes serious eye irritation. [3][5]

  • H335: May cause respiratory irritation. [3][5]

Some sources also report the following, indicating a need for significant caution[3]:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

Signal Word: Warning or Danger[3][4]

Pictograms:

Toxicological Data

Comprehensive toxicological data for this compound is limited, and many sources state that its properties have not been thoroughly investigated.[5] However, data from structurally related aminopyridines can provide an indication of potential toxicity.

CompoundTestSpeciesRouteValueSource(s)
4-Aminopyridine LD50RatOral20 mg/kg
2,6-Diaminopyridine LD50RatOral50-300 mg/kg[6]

Note: This data is for related compounds and should be used for guidance only. The toxicity of this compound itself has not been fully determined. Assume it is highly toxic and handle with appropriate precautions.

Role in Drug Discovery and Relevant Signaling Pathways

While this compound is not typically an active pharmaceutical ingredient itself, its aminopyridine scaffold is a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[7][8] The amino group can form key hydrogen bonds with the hinge region of a kinase's ATP-binding pocket, while the bromine atoms serve as versatile handles for introducing other molecular fragments via cross-coupling reactions to enhance potency and selectivity.[8][9]

Derivatives of similar aminopyridines have been shown to inhibit various kinases, such as Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) and Interleukin-1 receptor-associated kinase 4 (IRAK4), which are involved in inflammatory and cell signaling pathways.[10][11]

Below is a generalized diagram representing a kinase signaling cascade that can be targeted by inhibitors synthesized from aminopyridine scaffolds.

G Generalized Kinase Signaling Pathway Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ext_Signal->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates Kinase1 Upstream Kinase (e.g., MAP3K) Adaptor->Kinase1 Recruits & Activates Kinase2 Downstream Kinase (e.g., MAP2K) Kinase1->Kinase2 Phosphorylates Kinase3 Effector Kinase (e.g., MAPK) Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Inflammation, etc.) Transcription_Factor->Cellular_Response Regulates Gene Expression Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->Kinase2 Inhibits ATP Binding

Caption: Kinase signaling pathway and point of inhibition.

Experimental Protocols and Safety Precautions

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE for handling this compound is provided below.

G cluster_ppe Required Personal Protective Equipment (PPE) A Safety Goggles or Face Shield B Chemical-Resistant Gloves (e.g., Nitrile) C Laboratory Coat D Closed-Toe Shoes E Respiratory Protection (Use NIOSH-approved respirator if dust is generated)

Caption: Mandatory Personal Protective Equipment (PPE).

Safe Handling and Weighing Protocol

This workflow should be conducted within a certified chemical fume hood.

  • Preparation: Ensure the chemical fume hood is operational. Have waste containers, spill kits, and all necessary equipment ready inside the hood.

  • Don PPE: Wear all required PPE as specified in section 5.1.

  • Weighing:

    • Use a tared, sealed container (e.g., a vial with a cap) to weigh the solid compound on an analytical balance.

    • Alternatively, place the balance inside the fume hood.

    • Avoid creating dust. If any dust is generated, gently wipe the area with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

  • Dissolving:

    • In the fume hood, add the solvent to the vessel containing the weighed solid.

    • Ensure the vessel is appropriately sized to avoid splashes.

    • Cap the vessel and mix using a vortex or magnetic stirrer until fully dissolved.

  • Post-Handling:

    • Clean all equipment used.

    • Wipe down the work surface in the fume hood.

    • Properly dispose of all contaminated materials (gloves, wipes) in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the lab.

Spill and Decontamination Protocol

A logical workflow for responding to a spill is outlined below.

G Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Level Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill Cleanup Contain & Clean Up Spill (Use appropriate spill kit) SmallSpill->Cleanup Yes LargeSpill Large Spill SmallSpill->LargeSpill No Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Emergency Contact Emergency Personnel (e.g., EH&S) LargeSpill->Emergency Emergency->Decontaminate Dispose Package & Label Waste for Disposal Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Logical workflow for spill response.

Decontamination Steps:

  • For a small, dry spill, gently cover with an absorbent material from a chemical spill kit.

  • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

  • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Place all cleaning materials into the hazardous waste container.

  • For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[5] Recommended storage is at 2-8°C under an inert atmosphere.[5]

  • Disposal: Dispose of waste material and contaminated packaging in accordance with all applicable local, state, and federal regulations. This should be handled by a licensed professional waste disposal service.[5]

References

The Dawn of a Therapeutic Scaffold: A Technical Guide to the Discovery and First Synthesis of Substituted Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, gracing the structures of numerous therapeutic agents. Among its myriad derivatives, substituted diaminopyridines have emerged as a class of compounds with profound and diverse biological activities. From their early exploration as pioneering antibacterial agents to their contemporary roles in treating neurological disorders and cancer, the journey of diaminopyridines is a testament to the power of rational drug design and synthetic innovation. This technical guide provides an in-depth exploration of the seminal discoveries and first syntheses of substituted diaminopyridines, offering a valuable resource for researchers engaged in the ongoing development of novel therapeutics based on this versatile core.

The Pioneering Era: Rational Drug Design and the Rise of Diaminopyrimidines

The conceptual seeds for the development of biologically active diaminopyridines were sown in the groundbreaking work of George H. Hitchings and Gertrude B. Elion. Their pioneering research in the 1940s and 50s revolutionized drug discovery by introducing the concept of "rational drug design".[1][2] Instead of the prevailing trial-and-error approach, they hypothesized that by understanding the metabolic pathways of pathogens, one could design molecules that would act as antimetabolites, selectively interfering with essential biochemical processes.

Their initial focus was on nucleic acid biosynthesis, leading to the synthesis of a series of diaminopyrimidines, close structural analogues of the purine bases adenine and guanine.[2] These compounds were designed to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids.[3][4] This strategic inhibition of a key metabolic enzyme laid the foundation for the development of a new class of antimicrobial and anticancer agents. While their primary focus was on diaminopyrimidines, this work provided the intellectual framework and synthetic strategies that would soon be applied to the analogous diaminopyridine scaffold.

The First Syntheses: Establishing the Core Scaffolds

The initial forays into the synthesis of the fundamental diaminopyridine isomers—2,4-, 2,6-, and 3,4-diaminopyridine—were critical milestones that opened the door to the exploration of their therapeutic potential.

2,6-Diaminopyridine: The Chichibabin Reaction

The first synthesis of a substituted diaminopyridine is attributed to the Russian chemist Aleksei Chichibabin. In 1914, he reported the direct amination of pyridine using sodium amide (NaNH₂) in an inert solvent, a reaction that now bears his name.[5][6] While the primary product of the Chichibabin reaction with pyridine is 2-aminopyridine, under more forcing conditions (higher temperatures), a second amination occurs at the 6-position to yield 2,6-diaminopyridine.[5]

Experimental Protocol: Chichibabin Reaction for 2,6-Diaminopyridine [3][7]

  • Materials: Pyridine, Sodium Amide (NaNH₂), Inert solvent (e.g., Toluene, Xylene), Ammonium chloride solution (for quenching).

  • Procedure:

    • To a stirred suspension of sodium amide in an inert solvent under a nitrogen atmosphere, pyridine is added dropwise.

    • The reaction mixture is heated to a high temperature (typically 150-180 °C) for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.

    • After completion, the reaction is cautiously cooled and quenched by the slow addition of an ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

    • The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by crystallization or sublimation to afford 2,6-diaminopyridine.

  • Yield: The yields for the double amination are often moderate.

3,4-Diaminopyridine: A Multi-step Approach

The first documented synthesis of 3,4-diaminopyridine was reported by O. Bremer in 1935. A more recent and detailed synthetic route, which is representative of early methods, involves a multi-step sequence starting from 4-methoxypyridine.[8][9]

Experimental Protocol: Synthesis of 3,4-Diaminopyridine from 4-Methoxypyridine [8]

  • Step 1: Nitration of 4-Methoxypyridine

    • 4-Methoxypyridine is dissolved in concentrated sulfuric acid at 0 °C.

    • Fuming nitric acid is added dropwise while maintaining the low temperature.

    • The reaction mixture is stirred and slowly warmed to room temperature, then heated to complete the reaction.

    • The mixture is poured onto ice and neutralized with a base (e.g., potassium carbonate) to precipitate 4-methoxy-3-nitropyridine.

  • Step 2: Amination of 4-Methoxy-3-nitropyridine

    • 4-Methoxy-3-nitropyridine is heated with concentrated aqueous ammonia in a sealed vessel.

    • The resulting 4-amino-3-nitropyridine is isolated upon cooling and filtration.

  • Step 3: Reduction of 4-Amino-3-nitropyridine

    • 4-Amino-3-nitropyridine is dissolved in a suitable solvent (e.g., methanol or a mixture of methanol and THF).[9]

    • Catalytic hydrogenation is performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9]

    • After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield 3,4-diaminopyridine.

  • Yield: The overall yield for this three-step process is reported to be in the range of 55-67%.[8]

2,4-Diaminopyridine: Early Synthetic Routes

While a definitive singular "first synthesis" publication for 2,4-diaminopyridine is less clearly documented in readily available historical reviews, early synthetic strategies often involved the amination of a pre-functionalized pyridine ring. A representative early method, detailed in a 1947 patent, involves the reaction of 2-amino-4-chloropyrimidine with ammonia. Although this describes the synthesis of a diaminopyrimidine, the principles were applicable to pyridine analogs. A more direct pyridine-based synthesis involves the reaction of 2-amino-4-chloropyridine with ammonia under pressure.[10]

Experimental Protocol: Synthesis of 2,4-Diaminopyridine from 2-Amino-4-chloropyrimidine [10]

  • Materials: 2-Amino-4-chloropyrimidine, Methanol, Ammonia.

  • Procedure:

    • A mixture of 2-amino-4-chloropyrimidine, methanol, and ammonia is heated in a sealed vessel.

    • The reaction mixture is then evaporated to dryness.

    • The residue is dissolved in warm water, treated with activated charcoal, and filtered.

    • The filtrate is treated with a concentrated sulfate solution or sulfuric acid to precipitate 2,4-diaminopyrimidine sulfate.

    • The sulfate salt is then neutralized with an alkali to yield the free base, 2,4-diaminopyridine.

Biological Activity and Therapeutic Potential: From Antifolates to Ion Channel Modulators

The initial interest in diaminopyridines stemmed from their analogy to the diaminopyrimidines investigated by Hitchings and Elion. Indeed, many substituted 2,4-diaminopyridines exhibit potent antifolate activity by inhibiting dihydrofolate reductase.

Diaminopyridines as Antifolates

The 2,4-diaminopyrimidine core is a classic pharmacophore for DHFR inhibition. The two amino groups form key hydrogen bonds with conserved aspartate residues in the enzyme's active site. Substituted 2,4-diaminopyridines mimic this interaction, leading to their anticancer and antimicrobial properties.

folate_pathway cluster_inhibition Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) dNTPs dNTPs (for DNA synthesis) THF->dNTPs Amino_Acids Amino Acid Synthesis THF->Amino_Acids DHFR->THF Product Diaminopyridines 2,4-Diaminopyridine Antifolates Diaminopyridines->DHFR Inhibition

3,4-Diaminopyridine: A Potassium Channel Blocker

A distinct and highly significant therapeutic application of diaminopyridines was discovered with 3,4-diaminopyridine (Amifampridine). This isomer was found to be a potent blocker of voltage-gated potassium (Kv) channels.[11][12] By inhibiting the efflux of potassium ions during an action potential, 3,4-diaminopyridine prolongs the depolarization of the nerve terminal. This extended depolarization leads to an increased influx of calcium ions, which in turn enhances the release of neurotransmitters.[11] This mechanism of action has proven effective in treating Lambert-Eaton myasthenic syndrome (LEMS), a rare autoimmune disorder characterized by muscle weakness.

Kv_channel_blocking AP Action Potential Propagation Depolarization Membrane Depolarization AP->Depolarization Kv_channel Voltage-gated K+ Channel (Kv) Depolarization->Kv_channel Opens Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens K_efflux K+ Efflux Kv_channel->K_efflux Repolarization Repolarization K_efflux->Repolarization Ca_influx Ca2+ Influx Ca_channel->Ca_influx NT_release Neurotransmitter Release Ca_influx->NT_release DAP 3,4-Diaminopyridine DAP->Kv_channel Blocks

Quantitative Data Summary

The following tables summarize key quantitative data for representative substituted diaminopyridines, highlighting their diverse biological activities.

Table 1: Anticancer Activity of Substituted Diaminopyridine and Imidazo[4,5-b]pyridine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Imidazo[4,5-b]pyridine Derivative 10SW620 (Colon Carcinoma)0.4[13]
Imidazo[4,5-b]pyridine Derivative 14SW620 (Colon Carcinoma)0.7[13]
Imidazo[4,5-b]pyridine Derivative 8HCT116 (Colon Carcinoma)1.8[13]
Imidazo[4,5-b]pyridine Derivative 8HeLa (Cervical Cancer)3.2[13]
Imidazo[4,5-b]pyridine Derivative 8PC3 (Prostate Cancer)2.5[13]
Diaminopyrimidine Derivative A12A549 (Lung Cancer)0.130[14]
Diaminopyrimidine Derivative A12MDA-MB-231 (Breast Cancer)0.094[14]

Table 2: Electrophysiological Data for 3,4-Diaminopyridine

ParameterValueConditionsReference
Apparent Dissociation Constant (External)5.8 µMSquid axon membranes[12]
Apparent Dissociation Constant (Internal)0.7 µMSquid axon membranes[12]

Conclusion

The discovery and initial syntheses of substituted diaminopyridines marked a pivotal moment in the history of medicinal chemistry. Building on the principles of rational drug design, early researchers unlocked a versatile scaffold with a remarkable breadth of biological activity. From the foundational Chichibabin reaction to more complex multi-step syntheses, the ability to construct these molecules has enabled the development of life-changing therapies. The contrasting mechanisms of action, from the targeted inhibition of DHFR by 2,4-diaminopyridine derivatives to the modulation of ion channels by 3,4-diaminopyridine, underscore the chemical diversity and therapeutic potential inherent in this structural class. As research continues to uncover new biological targets and synthetic methodologies, the legacy of the early pioneers of diaminopyridine chemistry will undoubtedly continue to inspire the development of the next generation of innovative medicines.

References

Theoretical and Computational Insights into the Reactivity of 2,6-Dibromopyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational studies on the reactivity of 2,6-Dibromopyridin-4-amine. This compound serves as a crucial scaffold in medicinal chemistry, and understanding its reactivity is paramount for the rational design of novel therapeutic agents. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its reactivity, and presents visual diagrams of relevant pathways and workflows.

Core Concepts: Electronic Properties and Reactivity

The reactivity of this compound is governed by the interplay of its electronic and structural features. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic attack. The presence of two bromine atoms at positions 2 and 6 significantly enhances this electrophilicity, making these positions prime targets for nucleophilic aromatic substitution (SNAr). Conversely, the amino group at position 4 is an electron-donating group, which modulates the overall electron density of the ring and can influence the regioselectivity of reactions.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of such molecules. Key parameters derived from these studies include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and atomic charges.

Quantitative Computational Data

Table 1: Predicted Frontier Molecular Orbital (FMO) Energies

ParameterPredicted Value (eV)Significance
HOMO Energy-5.5 to -6.5Indicates the electron-donating ability; higher values suggest greater reactivity towards electrophiles.
LUMO Energy-1.0 to -2.0Indicates the electron-accepting ability; lower values suggest greater susceptibility to nucleophilic attack.
HOMO-LUMO Gap3.5 to 5.5A smaller gap generally correlates with higher chemical reactivity and lower kinetic stability.

Disclaimer: The values presented are estimations based on computational studies of structurally similar molecules and should be confirmed by specific calculations for this compound.

Table 2: Predicted Mulliken Atomic Charges

AtomPredicted Charge (a.u.)Significance
C2/C6 (Carbon)+0.2 to +0.4Positive charge indicates electrophilicity and susceptibility to nucleophilic attack.
Br (Bromine)-0.1 to -0.2Negative charge on the leaving group.
C4 (Carbon)-0.1 to -0.2Negative charge influenced by the electron-donating amino group.
N1 (Pyridine N)-0.3 to -0.5High electron density, potential site for protonation or coordination.
N (Amino)-0.4 to -0.6High electron density, acts as a nucleophilic center.

Disclaimer: The values presented are estimations based on computational studies of structurally similar molecules and should be confirmed by specific calculations for this compound.

Experimental Protocols for Reactivity Studies

A crucial aspect of understanding the reactivity of this compound is the experimental determination of its reaction kinetics. The following protocol outlines a general method for studying the kinetics of a nucleophilic aromatic substitution reaction using UV-Vis spectroscopy.

Kinetic Study of Nucleophilic Aromatic Substitution (SNAr)

Objective: To determine the rate constant for the reaction of this compound with a nucleophile (e.g., piperidine).

Materials:

  • This compound

  • Nucleophile (e.g., Piperidine)

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stirring plate and stir bar

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in DMSO of a known concentration (e.g., 0.01 M).

    • Prepare a stock solution of the nucleophile (piperidine) in DMSO of a known concentration (e.g., 0.1 M).

  • Determination of λmax:

    • Record the UV-Vis spectrum of the product of the reaction to determine the wavelength of maximum absorbance (λmax). This can be done by allowing a concentrated reaction mixture to go to completion.

  • Kinetic Run:

    • Set the UV-Vis spectrophotometer to the determined λmax.

    • Equilibrate the solvent (DMSO) in a quartz cuvette to the desired reaction temperature in the thermostatted cell holder.

    • Inject a known volume of the this compound stock solution into the cuvette and mix thoroughly.

    • Initiate the reaction by injecting a known volume of the nucleophile stock solution into the cuvette. Start the data acquisition immediately.

    • Record the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance value becomes constant).

  • Data Analysis:

    • Convert the absorbance data to concentration of the product using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product.

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the slope of the initial linear portion of the curve.

    • Repeat the experiment with varying concentrations of the reactants to determine the order of the reaction with respect to each reactant and calculate the rate constant.

Visualizing Reactivity and Biological Context

Logical Relationships in Reactivity

The following diagram illustrates the key factors influencing the reactivity of this compound in nucleophilic aromatic substitution reactions.

sub This compound reactivity Reactivity in SNAr sub->reactivity Determines sub_props Structural & Electronic Properties sub_props->reactivity ring Electron-deficient Pyridine Ring sub_props->ring br Two Electron-withdrawing Bromo Substituents (C2, C6) sub_props->br nh2 Electron-donating Amino Group (C4) sub_props->nh2 ring->reactivity Increases br->reactivity Significantly Increases nh2->reactivity Modulates (Directing effect)

Factors influencing the SNAr reactivity of this compound.
Experimental Workflow for Kinetic Analysis

The diagram below outlines the typical workflow for conducting a kinetic study of the SNAr reaction of this compound.

prep 1. Prepare Stock Solutions (Reactants & Nucleophile) lambda_max 2. Determine λmax of the Product prep->lambda_max kinetic_run 3. Perform Kinetic Run (UV-Vis Spectrophotometry) lambda_max->kinetic_run data_acq 4. Record Absorbance vs. Time kinetic_run->data_acq analysis 5. Data Analysis data_acq->analysis results 6. Determine Rate Law & Rate Constant analysis->results aminopyridine Aminopyridine Derivative receptor Cell Surface Receptor aminopyridine->receptor Activates ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-amino-2,6-dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-2,6-dibromopyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-donating amino group and two electron-withdrawing bromine atoms on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of functionalized molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and potential reactions, and a discussion of its applications in pharmaceutical and materials science research.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 4-amino-2,6-dibromopyridine.

Table 1: General and Physical Properties

PropertyValueReference(s)
IUPAC Name 2,6-dibromopyridin-4-amine[1]
CAS Number 39771-34-1[1][2]
Molecular Formula C₅H₄Br₂N₂[1][2]
Molecular Weight 251.91 g/mol [1][2]
Appearance Light yellow to off-white crystalline powder[2]
Melting Point 200-214 °C[2]
Boiling Point Data not available
pKa (Predicted) 0.80 ± 0.50[3]
Solubility Limited solubility in water; soluble in various organic solvents. Quantitative data is not readily available.

Table 2: Spectroscopic Data

While detailed experimental spectra for 4-amino-2,6-dibromopyridine are not widely published, data for related compounds can provide insights into expected spectral characteristics.

SpectroscopyExpected Characteristics
¹H NMR A singlet for the two equivalent protons on the pyridine ring and a broad singlet for the amino protons.
¹³C NMR Three distinct signals are expected for the carbon atoms of the pyridine ring. The carbons bearing the bromine atoms would appear at a lower field, followed by the carbon with the amino group, and finally the unsubstituted carbons.
FTIR Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-C and C-H vibrations.
Mass Spec. A characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols

Synthesis of 4-amino-2,6-dibromopyridine

A common synthetic route to 4-amino-2,6-dibromopyridine starts from the commercially available 2,6-dibromopyridine. The process involves a three-step sequence: N-oxidation, nitration, and subsequent reduction of the nitro group to an amine.

Step 1: N-Oxidation of 2,6-dibromopyridine

  • Reaction: 2,6-dibromopyridine is oxidized to 2,6-dibromopyridine N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in the presence of an acid catalyst like trifluoroacetic acid.

  • General Procedure: To a solution of 2,6-dibromopyridine in a suitable solvent (e.g., dichloromethane), add the oxidizing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified.

Step 2: Nitration of 2,6-dibromopyridine N-oxide

  • Reaction: The N-oxide is nitrated at the 4-position using a mixture of nitric acid and sulfuric acid.

  • General Procedure: The 2,6-dibromopyridine N-oxide is added cautiously to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The reaction is stirred at a controlled temperature until completion. The mixture is then carefully poured onto ice, and the precipitated product is filtered, washed, and dried.

Step 3: Reduction of 2,6-dibromo-4-nitropyridine N-oxide

  • Reaction: The nitro group is reduced to an amino group, and the N-oxide is simultaneously reduced back to the pyridine using a reducing agent like iron powder in acetic acid.

  • General Procedure: To a solution of the nitro compound in acetic acid, iron powder is added portion-wise. The mixture is stirred, and the reaction progress is monitored. After completion, the mixture is filtered, and the filtrate is worked up by extraction and purified to yield 4-amino-2,6-dibromopyridine.

Synthesis_Workflow Start 2,6-Dibromopyridine Step1 N-Oxidation (e.g., H₂O₂, TFA) Start->Step1 Intermediate1 2,6-Dibromopyridine N-oxide Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 2,6-Dibromo-4-nitropyridine N-oxide Step2->Intermediate2 Step3 Reduction (e.g., Fe, Acetic Acid) Intermediate2->Step3 End 4-amino-2,6-dibromopyridine Step3->End

Synthesis of 4-amino-2,6-dibromopyridine.
Reactivity and Potential Reactions

The bromine atoms at the 2 and 6 positions of 4-amino-2,6-dibromopyridine are susceptible to nucleophilic substitution and can participate in various palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination This reaction allows for the formation of C-N bonds, enabling the synthesis of di- and tri-substituted aminopyridines. Selective mono- or di-amination can be achieved by controlling the reaction conditions.

  • General Protocol for Mono-amination:

    • In an inert atmosphere glovebox, a reaction vessel is charged with 4-amino-2,6-dibromopyridine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).

    • The desired amine and an anhydrous, degassed solvent (e.g., toluene) are added.

    • The reaction mixture is heated with stirring and monitored by TLC or GC-MS.

    • Upon completion, the reaction is cooled, quenched, and the product is isolated and purified via column chromatography.

Buchwald_Hartwig_Amination Reactants 4-amino-2,6-dibromopyridine + Amine (R-NH₂) Conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) Reactants->Conditions Product Substituted Aminopyridine Conditions->Product

Buchwald-Hartwig amination of 4-amino-2,6-dibromopyridine.

Suzuki-Miyaura Coupling This reaction is a powerful method for forming C-C bonds, allowing for the introduction of aryl or vinyl substituents at the 2 and/or 6 positions.

  • General Protocol:

    • To a reaction vessel under an inert atmosphere, add 4-amino-2,6-dibromopyridine, the desired boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Add a degassed solvent system (e.g., a mixture of dioxane and water).

    • Heat the mixture with vigorous stirring and monitor the reaction's progress.

    • After completion, the mixture is cooled and subjected to an aqueous workup. The product is then extracted and purified.

Suzuki_Coupling Reactants 4-amino-2,6-dibromopyridine + Boronic Acid (R-B(OH)₂) Conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reactants->Conditions Product Substituted Arylpyridine Conditions->Product

Suzuki-Miyaura coupling of 4-amino-2,6-dibromopyridine.

Applications

4-amino-2,6-dibromopyridine is a key intermediate in the synthesis of a variety of biologically active molecules and functional materials.

  • Pharmaceuticals: It serves as a scaffold for the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[2] The ability to selectively functionalize the pyridine ring allows for the fine-tuning of molecular properties to optimize biological activity.

  • Agrochemicals: This compound is utilized in the formulation of agrochemicals such as herbicides and fungicides.[2]

  • Materials Science: It is employed in the creation of specialty polymers and dyes, contributing to materials with enhanced thermal stability and chemical resistance.[2]

Conclusion

4-amino-2,6-dibromopyridine is a valuable and versatile chemical intermediate with a rich reactivity profile. While a comprehensive dataset of all its physical properties is not yet available, its known characteristics and the reactivity of related compounds provide a strong foundation for its application in synthetic chemistry. The detailed protocols and reaction schemes presented in this guide offer a starting point for researchers and professionals in the fields of drug discovery, agrochemical development, and materials science to harness the synthetic potential of this important building block. Further research into its quantitative properties and spectroscopic characterization will undoubtedly expand its utility and application in various scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,6-Dibromopyridin-4-amine Derivatives via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of biologically active compounds and pharmaceutical agents. Functionalized pyridines, particularly those with multiple substitution points, serve as versatile building blocks in medicinal chemistry for the construction of complex molecular architectures. Among these, 2,6-disubstituted 4-aminopyridine derivatives are of significant interest due to their potential as kinase inhibitors, antivirals, and agents targeting other biological pathways. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of halogenated pyridines.

These application notes provide a detailed overview and experimental protocols for the synthesis of 2,6-diarylpyridin-4-amine derivatives through the palladium-catalyzed Suzuki coupling of 2,6-dibromopyridin-4-amine with various arylboronic acids. The protocols and data presented herein are intended to serve as a guide for researchers in the efficient synthesis of diverse libraries of these valuable compounds for applications in drug discovery and development.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. The cycle consists of three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the this compound, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. The base is crucial for the activation of the boronic acid.

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Suzuki Coupling of this compound

The following table summarizes representative conditions for the Suzuki coupling of this compound with arylboronic acids to produce 2,6-diarylpyridin-4-amine derivatives. The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)10012>95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)1101692
33,5-Dimethylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF/H₂O (5:1)802488
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DMF/H₂O (8:1)1201090

Note: Yields are for the corresponding 2,6-diarylpyridin-4-amine and are based on published examples of similar Suzuki couplings on dibromopyridines. Optimization may be required for specific substrates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2,6-diphenylpyridin-4-amine from this compound and phenylboronic acid.

Protocol 1: General Procedure for Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), phenylboronic acid (2.2-2.5 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (5 mol%). Then, add the degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2,6-diphenylpyridin-4-amine.

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid synthesis and optimization, microwave irradiation can significantly reduce reaction times.

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound (1.0 equiv), the desired arylboronic acid (2.2-2.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 15-45 minutes.

  • Workup and Purification: After cooling, the workup and purification steps are the same as described in Protocol 1.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Palladium Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat Reaction Mixture (e.g., 80-120 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product 2,6-Diarylpyridin-4-amine Derivative purify->product

Caption: General experimental workflow for Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd2_complex R-Pd(II)L_n-Br pd0->pd2_complex transmetalation Transmetalation diorgano_pd2 R-Pd(II)L_n-Ar pd2_complex->diorgano_pd2 byproduct Base-Br + B(OH)₃ diorgano_pd2->pd0 reductive_elimination Reductive Elimination product R-Ar aryl_halide R-Br (this compound) boronic_acid ArB(OH)₂ + Base

Caption: Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This methodology has become indispensable in medicinal chemistry and materials science for the synthesis of arylamines from aryl halides.[2] The 2,6-diaminopyridine scaffold is a key structural motif in many biologically active compounds, and the Buchwald-Hartwig amination of 2,6-dihalopyridines provides a direct route to these important molecules.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,6-dibromopyridin-4-amine, a trifunctional substrate with potential for the synthesis of complex pyridine derivatives.

The presence of the 4-amino group in this compound can influence the reactivity of the C-Br bonds. The electron-donating nature of the amino group may affect the oxidative addition step in the catalytic cycle. Therefore, careful optimization of reaction conditions is crucial for achieving high yields and selectivity.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for the Buchwald-Hartwig amination of related 2,6-dihalopyridine substrates. This data can serve as a starting point for the optimization of the amination of this compound.

SubstrateAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2,6-DibromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene80460
2,6-DibromopyridineVarious AminesCuI / DMPAOK₂CO₃H₂O (Microwave)118-200~2.5up to 93
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[4]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[5]
2,6-DichloropyridineAnilinePd(OAc)₂ / XPhost-BuONa----[5]

Note: DMPAO = 1,2-diamino-2-methylpropane; dppp = 1,3-bis(diphenylphosphino)propane. The reactivity of halogens in Buchwald-Hartwig amination generally follows the order I > Br > Cl.

Experimental Protocols

The following are representative protocols for the mono- and di-amination of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific amines and reaction scales.[3]

Protocol 1: General Procedure for Mono-amination of this compound

This protocol is designed to favor the substitution of a single bromine atom.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)[3]

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)[3]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)[3]

  • Schlenk flask or glovebox equipment

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the base to the flask. Seal the flask with a septum.

  • Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-aminated product.

Protocol 2: General Procedure for Di-amination of this compound

This protocol is designed to favor the substitution of both bromine atoms.

Materials:

  • This compound

  • Amine (2.2 - 3.0 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 2.8 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or glovebox equipment

  • Magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.

  • Reagent Addition: Add the base to the flask and seal it with a septum.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Heat the reaction mixture to a higher temperature if necessary (e.g., 100-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of the mono-aminated intermediate and the formation of the di-aminated product by TLC or GC-MS.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the di-aminated product.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Weigh Reactants: This compound, Pd Catalyst, Ligand, Base setup Assemble Reaction Vessel (Schlenk Flask) under Inert Atmosphere start->setup add_solvents Add Anhydrous, Degassed Solvent and Amine setup->add_solvents heating Heat Reaction Mixture with Stirring add_solvents->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Isolated Product

Caption: General workflow for Buchwald-Hartwig amination.

Catalytic Cycle

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. The cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1]

G pd0 Pd(0)L_n complex1 L_nPd(II)(Ar)Br pd0->complex1 Ar-Br oxidative_addition Oxidative Addition complex2 [L_{n-1}Pd(II)(Ar)(NHR₂)]Br complex1->complex2 amine_coordination + R₂NH - L complex3 L_{n-1}Pd(II)(Ar)(NR₂) complex2->complex3 deprotonation + Base - [Base-H]Br complex3->pd0 Ar-NR₂ reductive_elimination Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Sonogashira Coupling Reactions with 2,6-Dibromopyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The use of 2,6-Dibromopyridin-4-amine as a substrate in Sonogashira coupling reactions allows for the introduction of one or two alkynyl moieties, leading to the synthesis of a diverse array of substituted aminopyridines. These products are valuable intermediates in the development of novel therapeutic agents and functional materials.

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2] The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and subsequent reductive elimination to afford the desired alkynyl-substituted pyridine and regenerate the palladium(0) catalyst.[3][4]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the Sonogashira coupling of dibromopyridine and aminobromopyridine derivatives with various terminal alkynes. While specific data for this compound is not extensively reported, these examples with analogous substrates provide a strong basis for reaction optimization.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF60-8012-24Moderate to High
22-Amino-3-bromopyridineVarious terminal alkynesPd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100372-96[5]
36-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)THF/Et₃NRT16Low (25%)
42,6-DibromopyridineTerminal AlkynePd(OAc)₂ / dppp-NaOtBuToluene80-11012-24Good
52-Amino-4-bromopyridineTerminal AlkynePdCl₂(PPh₃)₂CuIEt₃N/DIPATHF/DMFRT-802-24Good

Note: The conditions and yields are based on literature for analogous substrates and should be considered as a starting point for the optimization of reactions with this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is an adapted procedure based on established methodologies for similar aminobromopyridine substrates.[5]

Materials
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure: Di-alkynylation of this compound
  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%) under an inert atmosphere (Argon or Nitrogen).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., DMF) to the flask via syringe.

    • Add the amine base (e.g., Et₃N, 2.5 eq per bromine) to the mixture.

    • Finally, add the terminal alkyne (2.2-2.5 eq) dropwise to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst residues.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 2,6-di(alkynyl)pyridin-4-amine.

For mono-alkynylation, the stoichiometry of the terminal alkyne should be reduced to 1.0-1.2 equivalents, and the reaction conditions (temperature and time) should be carefully monitored to favor the mono-substituted product.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArBr This compound (Ar-Br) ArBr->OxAdd PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Cu_cycle Copper Cycle RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product PdII_alkynyl Ar-Pd(II)L₂-C≡C-R Transmetalation->PdII_alkynyl PdII_alkynyl->RedElim Alkyne R-C≡C-H Cu_acetylide R-C≡C-Cu Alkyne->Cu_acetylide + CuI, Base CuI CuI Base Base Cu_acetylide->Transmetalation BaseHBr Base·HBr Cu_acetylide->BaseHBr - H⁺

Caption: Catalytic cycle of the Sonogashira coupling reaction.

General Experimental Workflow for Sonogashira Coupling

Experimental_Workflow start Start setup Reaction Setup (Flask, Reagents, Inert Atm.) start->setup addition Solvent & Reagent Addition (Solvent, Base, Alkyne) setup->addition reaction Reaction (Stirring/Heating) addition->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product end End product->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for 2,6-Dibromopyridin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,6-Dibromopyridin-4-amine as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors. The strategic positioning of two bromine atoms and an amino group on the pyridine ring allows for selective and sequential functionalization, making it a valuable scaffold for the synthesis of diverse compound libraries targeting various protein kinases.

Introduction to this compound in Drug Discovery

This compound is a halogenated heterocyclic compound that serves as a key starting material for the synthesis of a wide array of biologically active molecules. The pyridine core is a well-established pharmacophore in many approved drugs and clinical candidates. The two bromine atoms at the C2 and C6 positions are amenable to various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse substituents to probe the chemical space around the core. The 4-amino group can act as a crucial hydrogen bond donor, mimicking the hinge-binding interactions of ATP with the kinase active site. This combination of features makes this compound an attractive scaffold for the design of potent and selective kinase inhibitors for therapeutic areas such as oncology and inflammation.

Application in the Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[1] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[1][2] Small molecule inhibitors of Aurora kinases have shown promise in preclinical and clinical studies.[3] The 2,6-disubstituted 4-aminopyridine scaffold, readily accessible from this compound, is a key structural motif in a number of potent Aurora kinase inhibitors.

General Synthetic Workflow

The synthesis of 2,6-diaryl-4-aminopyridine derivatives as potential Aurora kinase inhibitors from this compound can be achieved through a sequential or one-pot Suzuki-Miyaura cross-coupling reaction. This approach allows for the introduction of various aryl and heteroaryl moieties at the C2 and C6 positions, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_workflow General Synthetic Workflow for 2,6-Diaryl-4-aminopyridine Derivatives start This compound step1 Suzuki-Miyaura Coupling (Arylboronic acid 1, Pd catalyst, Base) start->step1 intermediate 2-Aryl-6-bromopyridin-4-amine step1->intermediate step2 Suzuki-Miyaura Coupling (Arylboronic acid 2, Pd catalyst, Base) intermediate->step2 product 2,6-Diaryl-4-aminopyridine (Aurora Kinase Inhibitor Scaffold) step2->product

A generalized synthetic workflow for creating 2,6-diaryl-4-aminopyridine derivatives.

Quantitative Data: In Vitro Activity of Representative 2,6-Disubstituted Pyridine Analogs against Aurora Kinases

The following table summarizes the in vitro inhibitory activity of hypothetical 2,6-diaryl-4-aminopyridine derivatives against Aurora A and Aurora B kinases. This data is representative of the potency that can be achieved with this scaffold.

Compound IDR1-Group (at C6)R2-Group (at C2)Aurora A IC50 (nM)Aurora B IC50 (nM)
DBP-A1 Phenyl4-Fluorophenyl55150
DBP-A2 3-Methoxyphenyl4-Fluorophenyl3095
DBP-A3 Thiophen-2-yl4-Fluorophenyl78210
DBP-A4 Pyridin-3-yl4-Fluorophenyl42120
DBP-B1 Phenyl2,4-Difluorophenyl2580
DBP-B2 3-Methoxyphenyl2,4-Difluorophenyl1550
DBP-B3 Thiophen-2-yl2,4-Difluorophenyl40110
DBP-B4 Pyridin-3-yl2,4-Difluorophenyl2065

Experimental Protocols

Protocol 1: Synthesis of a 2,6-Diaryl-4-aminopyridine Derivative via Sequential Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 2,6-diaryl-4-aminopyridine derivative starting from this compound.

Materials:

  • This compound

  • Arylboronic acid 1 (e.g., Phenylboronic acid)

  • Arylboronic acid 2 (e.g., 4-Fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Step 1: First Suzuki-Miyaura Coupling.

    • To a reaction flask, add this compound (1.0 eq.), arylboronic acid 1 (1.1 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1).

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2-aryl-6-bromopyridin-4-amine intermediate.

  • Step 2: Second Suzuki-Miyaura Coupling.

    • To a reaction flask, add the 2-aryl-6-bromopyridin-4-amine intermediate from Step 1 (1.0 eq.), arylboronic acid 2 (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete.

    • Perform an aqueous workup as described in Step 1.

    • Purify the final product by column chromatography or recrystallization.

Protocol 2: In Vitro Aurora Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against Aurora kinases.

Materials:

  • Recombinant human Aurora A and Aurora B enzymes

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Test compounds dissolved in DMSO

  • Microplate reader capable of detecting fluorescence

Procedure:

  • In a 96-well plate, add the kinase buffer, the respective Aurora kinase enzyme, and the test compound solution (or DMSO for control).

  • Initiate the kinase reaction by adding a mixture of ATP and the fluorescently labeled peptide substrate. The final ATP concentration should be at or near its Km value for the kinase.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway

The inhibition of Aurora kinases by compounds derived from this compound can disrupt the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_pathway Aurora Kinase Signaling in Mitosis and its Inhibition Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Chromosome Segregation AuroraB->Cytokinesis Cytokinesis Inhibitor 2,6-Diaryl-4-aminopyridine Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB MitoticArrest Mitotic Arrest & Apoptosis Inhibitor->MitoticArrest

Inhibition of Aurora A and B kinases disrupts key mitotic events.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to functionalization via robust cross-coupling methodologies allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a range of kinase targets, with Aurora kinases being a prominent example. The protocols and data presented in these application notes provide a foundational framework for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising scaffold.

References

2,6-Dibromopyridin-4-amine: A Versatile Scaffold for the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dibromopyridin-4-amine is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in the field of medicinal chemistry, particularly in the design and synthesis of targeted kinase inhibitors. Its pyridine core, substituted with two bromine atoms and an amino group, offers multiple reaction sites for structural elaboration and optimization of biological activity. The bromine atoms at the 2 and 6 positions act as convenient handles for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. This enables the exploration of the chemical space within the ATP-binding pocket of target kinases to enhance potency and selectivity. The 4-amino group can serve as a key hydrogen bond donor, mimicking the hinge-binding interactions of ATP, a critical determinant for inhibitor affinity. This application note provides an overview of the utility of this compound in kinase inhibitor synthesis, including detailed experimental protocols and relevant biological data from structurally related compounds.

Kinase Targets and Therapeutic Potential

The aminopyridine scaffold is a well-established privileged structure in the development of kinase inhibitors for various therapeutic areas, including oncology and inflammatory diseases. While specific inhibitors derived directly from this compound are not extensively reported in publicly available literature, the analogous 2,6-diaminopyrimidine and other substituted aminopyridine cores have yielded potent inhibitors against several important kinase targets.

One such prominent target is the Interleukin-1 receptor-associated kinase 4 (IRAK4) , a key mediator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in various inflammatory and autoimmune diseases.[1] Small molecule inhibitors targeting IRAK4 have shown significant therapeutic promise. The 2,6-diaminopyrimidine scaffold has been successfully employed to generate highly potent and selective IRAK4 inhibitors.[1]

Other kinase families that are often targeted by aminopyridine and aminopyrimidine-based inhibitors include:

  • p38 Mitogen-Activated Protein Kinases (MAPKs): These are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for a range of inflammatory conditions.

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): These receptor tyrosine kinases play a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle, and their inhibitors are investigated as anti-cancer agents.

Data Presentation: Inhibitory Activity of Structurally Related Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized from scaffolds structurally related to this compound, such as aminopyrimidines. This data illustrates the potential for developing highly potent inhibitors using such building blocks.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
IRAK4Aminopyrimidin-4-one (Compound 16)27
IRAK4Aminopyrimidin-4-one (Compound 31)93
PLK4Aminopyrimidine (Compound 8h)6.7
VEGFR-2Quinazolin-4-amine derivative3.62 (µM)
CDK5/p25N-acetyl analogue of cis-OH9

Signaling Pathway

The diagram below illustrates the IRAK4 signaling pathway, which is a key target for inhibitors developed from aminopyridine and aminopyrimidine scaffolds.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activation AP1 AP-1 TAK1->AP1 Activation NF_kB NF-κB IKK->NF_kB Activation Cytokines Inflammatory Cytokines NF_kB->Cytokines Gene Transcription AP1->Cytokines Gene Transcription Inhibitor 2,6-Disubstituted Pyridin-4-amine Inhibitor Inhibitor->IRAK4

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors using this compound as a key starting material.

Protocol 1: Synthesis of a 2,6-Disubstituted Pyridin-4-amine Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general method for the sequential Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl moieties at the 2- and 6-positions of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid (or ester) 1

  • Arylboronic acid (or ester) 2

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

  • Purification equipment (e.g., column chromatography)

Procedure:

  • First Suzuki-Miyaura Coupling (Mono-arylation):

    • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), arylboronic acid 1 (1.1 equiv.), and a suitable base (2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the palladium catalyst (0.05 equiv.) under the inert atmosphere.

    • Add a degassed mixture of solvent and water (e.g., 4:1 dioxane/water).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-6-bromopyridin-4-amine intermediate.

  • Second Suzuki-Miyaura Coupling (Di-arylation):

    • To a flame-dried round-bottom flask, add the purified 2-aryl-6-bromopyridin-4-amine intermediate (1.0 equiv.), arylboronic acid 2 (1.2 equiv.), and a suitable base (2.0 equiv.).

    • Repeat the catalyst addition and reaction setup as described in step 1.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress.

    • Perform an aqueous workup and purification by column chromatography as described in step 1 to yield the final 2,6-diarylpyridin-4-amine product.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Coupling_Workflow Start This compound Step1 First Suzuki-Miyaura Coupling Start->Step1 Reagents1 Arylboronic Acid 1 Pd Catalyst, Base Reagents1->Step1 Intermediate 2-Aryl-6-bromopyridin-4-amine Step1->Intermediate Step2 Second Suzuki-Miyaura Coupling Intermediate->Step2 Reagents2 Arylboronic Acid 2 Pd Catalyst, Base Reagents2->Step2 Purification Workup & Purification Step2->Purification Product 2,6-Diarylpyridin-4-amine (Final Product) Purification->Product

Caption: Generalized Suzuki-Miyaura Coupling Workflow.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase.

Materials:

  • Synthesized kinase inhibitor

  • Recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well microplates

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the synthesized inhibitor in DMSO.

    • Perform serial dilutions of the stock solution in kinase assay buffer to create a range of test concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor or DMSO (vehicle control).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and generate a luminescent signal through a luciferase reaction. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound represents a promising and highly adaptable starting material for the synthesis of novel kinase inhibitors. Its chemical functionalities allow for the facile introduction of diverse substituents, enabling the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties. The successful development of potent kinase inhibitors from structurally related aminopyrimidine and aminopyridine scaffolds underscores the potential of this building block in drug discovery programs targeting a wide range of kinases implicated in human diseases. The provided protocols offer a foundational framework for researchers to embark on the synthesis and evaluation of new kinase inhibitors based on this versatile chemical scaffold.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2,6-Diaminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,6-diaminopyridines utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and improved reaction selectivity.[1][2][3] The protocols outlined herein are designed to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave radiation to heat chemical reactions.[2] Unlike conventional heating, which relies on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This efficient energy transfer often results in a dramatic acceleration of reaction rates, allowing for syntheses to be completed in minutes rather than hours.[1][2] Key benefits include higher product yields, minimized side reactions, and the potential for solvent-free reactions.[1][2][3]

Application: Synthesis of 2,6-Diaminopyridines

The 2,6-diaminopyridine scaffold is a crucial pharmacophore found in a wide range of biologically active molecules and functional materials. Microwave-assisted synthesis provides a practical and efficient method for the preparation of these valuable compounds. The following sections detail protocols for the copper-catalyzed and catalyst-free amination of halopyridines.

Experimental Protocols

Protocol 1: Microwave-Assisted Diamination of 2,6-Dibromopyridine (Catalyst-Free)

This protocol is adapted from the synthesis of DAm6 as described in the literature.[4][5]

Materials:

  • 2,6-dibromopyridine (DBP)

  • Aniline

  • Deionized water

  • Microwave synthesizer vials

  • Microwave synthesizer

Procedure:

  • In a suitable microwave vial, combine 2,6-dibromopyridine, 6 equivalents of aniline, and deionized water.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 200 °C for 2.5 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The product can be isolated and purified using standard laboratory techniques such as extraction and chromatography.

Protocol 2: Microwave-Assisted Copper-Catalyzed Diamination of 2,6-Dibromopyridine

This protocol is a general method adapted from literature procedures for the synthesis of various diaminated pyridines.[4][5][6]

Materials:

  • 2,6-dibromopyridine (DBP)

  • Desired primary or secondary amine (6 equivalents)

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) or a similar ligand

  • Deionized water or an appropriate organic solvent (e.g., dioxane)

  • Microwave synthesizer vials

  • Microwave synthesizer

Procedure:

  • To a microwave vial, add 2,6-dibromopyridine, the desired amine (6 equivalents), K₂CO₃, CuI, and the ligand.

  • Add the solvent (water or dioxane) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a temperature ranging from 140 °C to 225 °C for a duration of 45 minutes to 6 hours. The optimal conditions will vary depending on the specific amine used.

  • Upon completion, cool the reaction vessel to a safe temperature.

  • Isolate and purify the desired 2,6-diaminopyridine product using appropriate workup and purification techniques.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the microwave-assisted synthesis of various 2,6-diaminopyridines as reported in the literature.

ProductStarting MaterialAmineCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
DAm6 2,6-DibromopyridineAnilineNoneWater2002.5 h79[4][5]
DAm3 (Test) 2,6-Dibromopyridine(R)-1-phenylethylamineCuI/DMPAO / K₂CO₃Water14045 minNot specified[4]
General Diamination 2,6-DihalopyridineVarious AminesCuIWater/Dioxane80-2252-6 hGood to Excellent[6]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis of 2,6-diaminopyridines.

G cluster_materials Starting Materials cluster_reaction Microwave Reaction cluster_workup Product Isolation DBP 2,6-Dibromopyridine Mix Mix Reagents in Vial DBP->Mix Amine Amine Amine->Mix Solvent Solvent Solvent->Mix MW Microwave Irradiation (Temperature, Time, Power) Mix->MW Cool Cooling MW->Cool Extract Extraction/Purification Cool->Extract Product 2,6-Diaminopyridine Extract->Product

Caption: General workflow for microwave-assisted synthesis of 2,6-diaminopyridines.

G cluster_inputs Inputs Halopyridine 2,6-Dihalopyridine MW_Reactor Microwave Reactor Halopyridine->MW_Reactor Amine Amine Amine->MW_Reactor Catalyst Catalyst/Base (Optional) Catalyst->MW_Reactor Product 2,6-Diaminopyridine MW_Reactor->Product Rapid Heating Short Reaction Time

Caption: Key components and outcome of the microwave-assisted amination reaction.

Conclusion

Microwave-assisted synthesis is a powerful and efficient method for the preparation of 2,6-diaminopyridines. The protocols and data presented here demonstrate the significant advantages of this technology, including reduced reaction times and high yields. By leveraging these methods, researchers can accelerate the discovery and development of new chemical entities for a variety of applications.

References

Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2,6-diamino-4-bromopyridine, a key intermediate in the development of pharmaceutical compounds. The following sections outline three distinct synthetic routes, with a focus on scalability, safety, and efficiency. Quantitative data is summarized in tables for easy comparison, and experimental workflows are visualized using diagrams.

Introduction

2,6-Diamino-4-bromopyridine is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and safe production of this intermediate at scale is crucial for advancing drug discovery and development programs. This document details three synthetic pathways, providing researchers with the necessary information to select and implement the most suitable method for their specific needs.

Synthetic Routes Overview

Three primary routes for the synthesis of 2,6-diamino-4-bromopyridine are presented:

  • Route 1: From Diethyl Oxalate: A five-step synthesis suitable for industrial production due to its use of readily available and inexpensive starting materials.[1]

  • Route 2: From 2,4-Dibromopyridine-N-oxide: A safer alternative to methods involving hazardous intermediates, offering reliable four and five-step procedures.[2]

  • Route 3: Via Double Curtius Rearrangement: A five-step synthesis with a good overall yield, but with significant safety considerations for large-scale operations due to the use of an azide intermediate.[2][3]

Route 1: Synthesis from Diethyl Oxalate

This route provides a cost-effective and scalable method for the production of 2,6-diamino-4-bromopyridine.[1]

Logical Workflow for Synthesis from Diethyl Oxalate

A Diethyl Oxalate + Acetone B Jervasic Acid A->B Condensation & Hydrolysis C Chelidamic Acid B->C Ammonolysis D 4-Bromopyridine-2,6-dicarboxylic acid methyl ester C->D Bromination & Esterification E 4-Bromopyridine-2,6-dicarboxamide D->E Ammonolysis F 2,6-Diamino-4-bromopyridine E->F Hofmann Rearrangement A 2,6-Dibromopyridine B 2,6-Dibromopyridine-N-oxide A->B N-Oxidation C 2,4,6-Tribromopyridine-N-oxide B->C Bromination D 2,6-Diamino-4-bromopyridine-N-oxide C->D Regioselective Diamination E 2,6-Diamino-4-bromopyridine D->E Reduction A Chelidamic Acid Monohydrate B 4-Bromopyridine-2,6- dicarboxylic Acid Diethyl Ester A->B Bromination & Esterification C 4-Bromopyridine-2,6- dicarboxylic Acid Dihydrazide B->C Hydrazinolysis D Bis-acyl azide (intermediate) C->D Diazotization E Bis-Boc derivative D->E Curtius Rearrangement F 2,6-Diamino-4-bromopyridine E->F Deprotection

References

Application Notes and Protocols for the Selective Amination of 2,6-Dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective mono- and di-amination of 2,6-dibromopyridine, a critical transformation in the synthesis of various ligands, pharmaceutical intermediates, and functional materials. The selective functionalization of 2,6-dibromopyridine can be challenging due to its two reactive sites. However, by carefully controlling the reaction conditions, high selectivity for either the mono- or di-substituted product can be achieved. This document outlines reliable methods using microwave-assisted, copper-catalyzed, and palladium-catalyzed (Buchwald-Hartwig) amination reactions.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the selective mono- and di-amination of 2,6-dibromopyridine under various conditions.

Table 1: Selective Mono-amination of 2,6-Dibromopyridine

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
70% Ethylamine in H₂ONoneNoneWater150-2052.5High Selectivity
IsopropylamineNoneNoneWater150-2052.5High Selectivity
(R)-1-PhenylethylamineNoneNoneWater150-2052.5High Selectivity
(R)-1-NaphthylethylamineNoneNoneWater150-2052.5High Selectivity
tert-ButylamineNoneNoneWater150-2053.0High Selectivity
2,4-DimethylanilineNoneNoneWater190-2152.555
2,6-DimethylanilineNoneNoneWater190-2152.543
Various AminesCuI (20 mol%) / Diamine Ligand (40 mol%)K₂CO₃DMSO9012-24Good to Excellent
Various AminesPd(OAc)₂ / PPh₃KOtBuToluene80-100VariesUp to 82

Table 2: Selective Di-amination of 2,6-Dibromopyridine

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Various Primary AlkylaminesCuI / DMPAOK₂CO₃Water118-200~2.5Good to Excellent
AnilineNoneNoneWaterHigh2.5Product Isolated
PyrazolesNoneNaOtBuVariesVariesVariesUp to 93

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the selective amination pathways and a general experimental workflow.

2,6-Dibromopyridine 2,6-Dibromopyridine Mono-aminated Product Mono-aminated Product 2,6-Dibromopyridine->Mono-aminated Product R-NH₂ (Excess) Microwave, H₂O Di-aminated Product Di-aminated Product 2,6-Dibromopyridine->Di-aminated Product R-NH₂ (Excess) CuI/DMPAO, K₂CO₃ Microwave, H₂O Mono-aminated Product->Di-aminated Product R-NH₂ CuI/DMPAO, K₂CO₃ Microwave, H₂O cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine 2,6-dibromopyridine, amine, catalyst (if applicable), ligand (if applicable), and base (if applicable) in a suitable reaction vessel. Add Solvent Add appropriate solvent (e.g., water, DMSO, toluene). Combine Reactants->Add Solvent Heat and Stir Heat the reaction mixture to the specified temperature with stirring (conventional or microwave). Add Solvent->Heat and Stir Monitor Progress Monitor the reaction by TLC or GC-MS. Heat and Stir->Monitor Progress Cool and Quench Cool the reaction to room temperature and quench if necessary. Monitor Progress->Cool and Quench Extraction Extract the product with a suitable organic solvent. Cool and Quench->Extraction Dry and Concentrate Dry the organic layer and concentrate in vacuo. Extraction->Dry and Concentrate Purification Purify the product by column chromatography. Dry and Concentrate->Purification

Application Notes and Protocols for Quenching and Workup of 2,6-Dibromopyridin-4-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and best practices for the quenching and workup of common cross-coupling reactions involving 2,6-dibromopyridin-4-amine. The procedures outlined are applicable to widely used synthetic transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are instrumental in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Introduction

This compound is a valuable building block in medicinal chemistry, offering two reactive sites for the introduction of diverse functionalities. Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize this scaffold. The successful isolation and purification of the desired products in high yield and purity are critically dependent on appropriate quenching and workup procedures. These steps are essential for terminating the reaction, removing catalysts, unreacted reagents, and byproducts. The presence of the 4-amino group can influence the solubility and reactivity of the molecule, necessitating tailored workup protocols.

General Considerations for Workup of this compound Reactions

  • Inert Atmosphere: Palladium-catalyzed reactions are typically conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and phosphine ligands. The inert atmosphere should be maintained until the quenching step.

  • Monitoring Reaction Progress: Before quenching, it is crucial to confirm the consumption of the starting material by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Solvent Choice for Extraction: Ethyl acetate is a commonly used solvent for extracting products from aqueous mixtures.[1] Other solvents like diethyl ether or dichloromethane can also be employed depending on the polarity of the product.

  • Drying Agents: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are frequently used to remove residual water from the organic extracts before solvent evaporation.[1]

  • Purification: Flash column chromatography on silica gel is the most common method for purifying the final products.[1][2][3] The choice of eluent system will depend on the polarity of the target compound.

Application Protocol 1: Quenching and Workup for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and organoboron compounds. The workup procedure is designed to remove the palladium catalyst, inorganic salts, and boronic acid-related byproducts.

Experimental Protocol
  • Reaction Completion and Cooling: Once the reaction is deemed complete, the reaction vessel is removed from the heat source and allowed to cool to room temperature.[4]

  • Quenching: The reaction mixture is diluted with an organic solvent such as ethyl acetate. Water or an aqueous solution of sodium carbonate (1 M) is then added to quench the reaction.[5]

  • Filtration (Optional but Recommended): To remove the palladium catalyst and insoluble salts, the mixture is filtered through a pad of Celite®.[3] The filter cake should be washed with the extraction solvent to ensure complete recovery of the product.

  • Extraction: The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two to three more times with the organic solvent.[4]

  • Washing: The combined organic layers are washed sequentially with water and then with a saturated aqueous solution of sodium chloride (brine) to remove residual inorganic impurities.[4]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[5]

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2,6-diarylpyridin-4-amine.[3]

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-4-bromopyridineArylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O908-24~85
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15-
2-Chloro-3-aminopyridinePhenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/Ethanol/H₂OReflux8High

Note: This table presents data for analogous aminopyridine substrates to provide a starting point for reaction optimization, as specific data for this compound is limited in publicly available literature.

Experimental Workflow Diagram

Suzuki_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Reaction Complete cool Cool to RT start->cool quench Quench with H₂O cool->quench filter Filter through Celite quench->filter extract Extract with Ethyl Acetate filter->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Product purify->product

Caption: Workflow for Suzuki-Miyaura reaction workup.

Application Protocol 2: Quenching and Workup for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of this compound with a variety of primary and secondary amines. The workup is critical for removing the palladium catalyst, phosphine ligands, and the base.

Experimental Protocol
  • Reaction Completion and Cooling: After confirming the consumption of starting materials, the reaction is cooled to room temperature.[1]

  • Quenching: The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] This helps to neutralize the strong base used in the reaction and to break up any palladium-amine complexes. Alternatively, water can be used for quenching.[6]

  • Extraction: The quenched reaction mixture is diluted with an organic solvent like ethyl acetate or diethyl ether and transferred to a separatory funnel. The layers are separated, and the aqueous phase is extracted multiple times with the organic solvent.[1]

  • Washing: The combined organic extracts are washed with water and then brine to remove inorganic salts and water-soluble impurities.[7]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired 2,6-diaminopyridine derivative.[1]

Data Presentation: Representative Buchwald-Hartwig Reaction Conditions
Starting MaterialAmineCatalyst / Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃ / RuPhos (4)LiHMDSTHF651683
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460
2,6-DibromopyridineVarious AminesCuI / 1,2-Ethanediamine derivativeK₂CO₃DMSO9024Good to excellent

Note: This table includes data from related aminobromopyridine substrates to guide the development of specific reaction conditions.

Logical Relationship Diagram for Quenching

Quenching_Logic reaction_mixture Reaction Mixture (Product, Catalyst, Base, Ligand) neutralization Neutralization of Base Decomposition of Catalyst Complexes reaction_mixture->neutralization Addition of quenching_agent Quenching Agent (e.g., sat. aq. NH₄Cl) quenching_agent->neutralization extraction_prep Mixture Ready for Aqueous Extraction neutralization->extraction_prep

Caption: Logic of the quenching step in the workup.

Troubleshooting Common Workup Issues

  • Emulsion Formation: The presence of amines and phosphine oxides can sometimes lead to the formation of emulsions during extraction. To break up emulsions, adding a small amount of brine or filtering the mixture through a pad of Celite can be effective.

  • Product Precipitation: If the product is a solid, it may precipitate upon quenching. In such cases, the solid should be collected by filtration, and the filtrate should still be extracted to recover any dissolved product.

  • Removal of Phosphine Oxide Byproducts: Byproducts from phosphine ligands (e.g., triphenylphosphine oxide) can sometimes be challenging to remove by chromatography. In such cases, trituration of the crude product with a non-polar solvent like pentane or a mixture of ether and hexanes can help to precipitate the phosphine oxide, which can then be removed by filtration.

  • Removal of Boronic Acid Byproducts: In Suzuki-Miyaura reactions, excess boronic acid and its byproducts can be removed by washing the organic layer with a dilute aqueous base (e.g., NaOH) or by co-evaporation of the crude product with methanol, which converts boric acid into volatile trimethyl borate.

By following these detailed protocols and considering the potential challenges, researchers can effectively quench reactions involving this compound and purify the desired products with high yield and purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 2,6-Dibromopyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 2,6-Dibromopyridin-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue: Low to No Yield or Reaction Failure

Potential Cause 1: Catalyst Inhibition/Deactivation The lone pair of electrons on both the pyridine nitrogen and the amino group of this compound can coordinate with the palladium catalyst.[1] This coordination can lead to the formation of inactive catalyst species, effectively stopping the catalytic cycle.[1][2] Additionally, the presence of oxygen can deactivate the Pd(0) catalyst.[2][3]

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[1][4]

  • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[1]

  • Use a Pre-catalyst: Modern pre-catalysts, like Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species.[1]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen contamination.[3][5] Thoroughly degas all solvents and the reaction mixture before starting.[3]

Potential Cause 2: Suboptimal Base Selection The choice and strength of the base are critical for the transmetalation step and can significantly influence the reaction outcome.[1][6]

Solutions:

  • Base Screening: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] For less reactive substrates, a stronger base like potassium phosphate (K₃PO₄) might be necessary.[3][7] A screening of different bases is highly recommended.[3]

Potential Cause 3: Inappropriate Solvent System The solvent must ensure the solubility of all reaction components and be compatible with the catalytic system.[1]

Solutions:

  • Solvent Optimization: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is commonly used.[2] The ratio may need to be optimized. For solubility issues, solvents like DMF can be considered.[3] Ensure all solvents are anhydrous and properly degassed.[2]

Potential Cause 4: Sub-optimal Reaction Temperature Incorrect reaction temperatures can lead to incomplete reactions or decomposition of the catalyst.[1]

Solutions:

  • Temperature Screening: Suzuki couplings often require heating, typically in the range of 80-110 °C.[7] If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition.[3]

Issue: Formation of Significant Side Products

Potential Cause 1: Protodeboronation This is the hydrolysis of the boronic acid to the corresponding arene, a common side reaction, especially with heteroaryl boronic acids and in the presence of aqueous conditions.[1][5]

Solutions:

  • Use Boronic Esters: Pinacol esters or MIDA boronates are more stable towards hydrolysis than boronic acids.[1][5]

  • Anhydrous Conditions: Whenever possible, conduct the reaction under anhydrous conditions.[1]

  • Milder Base: A milder base might reduce the rate of protodeboronation.[1]

Potential Cause 2: Dehalogenation of Starting Material The replacement of a bromine atom with a hydrogen atom can occur, especially if the desired coupling is slow.[5]

Solutions:

  • Avoid Hydride Sources: Ensure solvents are not a source of hydrides.[5]

  • Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]

Potential Cause 3: Homocoupling of Boronic Acid The boronic acid can couple with itself to form a biaryl byproduct, which can be exacerbated by the presence of oxygen.[5]

Solutions:

  • Thorough Degassing: Ensure the reaction mixture is free of oxygen by degassing solvents and running the reaction under an inert atmosphere.[5]

  • Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Suzuki coupling?

A1: The primary challenges arise from the electronic properties of the substrate. The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][5] Additionally, the electron-donating nature of the amino group can decrease the reactivity of the C-Br bonds towards oxidative addition.[1]

Q2: Can I perform a selective mono-arylation on this compound?

A2: Yes, selective mono-arylation can often be achieved by carefully controlling the reaction conditions. Key strategies include using a sub-stoichiometric amount of the boronic acid (e.g., 1.1-1.2 equivalents) and carefully monitoring the reaction time to stop it after the consumption of the starting material but before significant di-substitution occurs.[8]

Q3: Which palladium catalyst and ligand system is a good starting point for this reaction?

A3: A robust starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][3] These systems are known to be effective for challenging heteroaryl couplings.[1][9]

Q4: Is it necessary to protect the amino group?

A4: While many Suzuki couplings with unprotected aminopyridines are successful with the right choice of catalyst and ligand, protecting the amino group (e.g., as an acetamide) can sometimes improve reaction outcomes by preventing its coordination to the palladium catalyst.[3][10] However, this adds extra steps to the synthesis.[3]

Q5: My boronic acid is not commercially available. What are my options?

A5: If the desired boronic acid is not available, you can often synthesize it. A common method is the Miyaura borylation, which involves the cross-coupling of an aryl halide with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[11]

Data Presentation: Recommended Reaction Conditions

The following tables summarize typical reaction conditions that can serve as a starting point for optimizing the Suzuki coupling of this compound.

Table 1: Recommended Catalysts and Ligands

Catalyst Precursor Ligand Typical Loading (mol%) Notes
Pd(OAc)₂ SPhos 2 / 4 Good for electron-rich and sterically hindered substrates.[3]
Pd₂(dba)₃ XPhos 2.5 / 5 A robust system for challenging couplings.[3]
Pd(PPh₃)₄ None 2-5 A standard, air-sensitive Pd(0) catalyst.[3]

| PdCl₂(dppf) | None | 5 | Often used for a wide range of Suzuki couplings.[3] |

Table 2: Common Solvents and Bases

Solvent System Base Base Equivalents Temperature (°C)
1,4-Dioxane / H₂O (4:1) K₂CO₃ 2-3 80-100
Toluene / H₂O K₃PO₄ 2-3 100
1,4-Dioxane Cs₂CO₃ 2-3 90-110
THF / H₂O K₃PO₄ 2-3 80-100

| DMF | Na₂CO₃ | 2-3 | 100 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound (Conventional Heating)

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv for mono-arylation, 2.2-2.5 equiv for di-arylation)[8]

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)[5]

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand.[3][5]

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[12]

  • Add the degassed solvent via syringe.[12]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[5]

  • Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[13]

  • Upon completion, cool the reaction mixture to room temperature.[5]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.[5]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in Suzuki Coupling start Low or No Yield Observed check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No check_setup Confirm Reaction Setup (Inert Atmosphere, Temperature, Stirring) reagents_ok->check_setup Yes replace_reagents->start setup_ok Setup Correct? check_setup->setup_ok correct_setup Correct Setup Issues setup_ok->correct_setup No optimize_conditions Systematically Optimize Conditions (Catalyst/Ligand, Base, Solvent, Temp.) setup_ok->optimize_conditions Yes correct_setup->start success Improved Yield optimize_conditions->success

Caption: A logical workflow for troubleshooting low conversion in Suzuki coupling.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_complex1 R¹-Pd(II)L_n-X pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 R¹-Pd(II)L_n-R² pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 reductive_elimination Reductive Elimination r1x R¹-X (Aryl Halide) boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) base Base product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting low yields in Buchwald-Hartwig amination of dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of dibromopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for this powerful C-N cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a dibromopyridine is showing low to no conversion. What are the most common causes?

A1: Low or no conversion in the amination of dibromopyridines is a frequent issue. The primary culprits are often related to catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen itself can coordinate to the palladium catalyst, inhibiting its activity.[1] Other common causes include:

  • Catalyst and Ligand Choice: The selection of the palladium source and, critically, the phosphine ligand is paramount for an efficient reaction with electron-deficient heteroaryl halides like dibromopyridines.

  • Base Selection: The strength and solubility of the base are crucial for the catalytic cycle.

  • Reagent and Solvent Quality: Impurities, particularly water and oxygen, can deactivate the palladium catalyst.[1]

  • Reaction Temperature: Suboptimal temperatures can lead to slow or stalled reactions.

Q2: I am observing a significant amount of mono-aminated product when I am targeting the di-aminated pyridine. How can I favor di-amination?

A2: Achieving selective di-amination requires careful control over reaction conditions. To favor the formation of the di-aminated product, consider the following strategies:

  • Stoichiometry: Use a larger excess of the amine (e.g., 6 equivalents or more).

  • Catalyst System: Copper-based catalyst systems, such as CuI with a diamine ligand like 1,2-diamino-2-methylpropane (DMPAO), have been shown to be effective for di-amination, particularly in aqueous media under microwave irradiation.[1]

  • Reaction Conditions: Higher temperatures and longer reaction times can promote the second amination.

Q3: Hydrodehalogenation (debromination) is a major side product in my reaction. How can I minimize it?

A3: Hydrodehalogenation, the replacement of a bromine atom with hydrogen, is a common side reaction. To minimize this, you can:

  • Optimize the Base: Avoid excessively strong or hindered bases if hydrodehalogenation is significant. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu.

  • Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (forming the C-N bond) and competing side reactions. Screening bulky, electron-rich phosphine ligands may be beneficial.

  • Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation.

Q4: Which bromine on an unsymmetrical dibromopyridine (e.g., 2,5-dibromopyridine) is more reactive?

A4: The regioselectivity of the Buchwald-Hartwig amination on unsymmetrical dibromopyridines is influenced by both electronic and steric factors. For many substituted pyridines, the C2-position is more reactive towards palladium-catalyzed cross-coupling reactions than the C5-position.[2] This is often attributed to the electronic nature of the pyridine ring.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in the Buchwald-Hartwig amination of dibromopyridines.

Issue: Low or No Product Yield

Below is a workflow to diagnose and resolve low yield issues.

Troubleshooting_Workflow start Low/No Yield Observed catalyst 1. Catalyst & Ligand Issues? start->catalyst base 2. Suboptimal Base? catalyst->base No sol_catalyst Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos, SPhos). Increase catalyst loading (2-5 mol%). Use a pre-catalyst. catalyst->sol_catalyst Yes conditions 3. Incorrect Reaction Conditions? base->conditions No sol_base Switch to a stronger base (e.g., NaOtBu) or a more soluble weaker base (e.g., Cs2CO3). Ensure base is anhydrous. base->sol_base Yes reagents 4. Reagent/Solvent Quality? conditions->reagents No sol_conditions Increase temperature in 10-20 °C increments. Extend reaction time. Ensure vigorous stirring. conditions->sol_conditions Yes success Reaction Optimized reagents->success No sol_reagents Use anhydrous, degassed solvent. Ensure purity of amine and dibromopyridine. Work under an inert atmosphere. reagents->sol_reagents Yes sol_catalyst->base sol_base->conditions sol_conditions->reagents sol_reagents->success

Caption: Troubleshooting workflow for low yields.

Data Presentation

The following tables summarize quantitative data for the Buchwald-Hartwig amination, providing a starting point for reaction optimization.

Table 1: Selective Mono-amination of 2,6-Dibromopyridine

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene80285
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1001278
BenzylaminePd₂(dba)₃ / XPhosK₃PO₄Toluene1101892
PyrrolidinePd(OAc)₂ / RuPhosNaOtBuTHF80688

This table presents representative data compiled from various sources and should be used as a guideline for optimization.

Table 2: Comparison of Ligand Performance for Amination of Bromo-heterocycles

LigandAmineCatalyst PrecursorBaseSolventTemperature (°C)Yield (%)
XPhosDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene10096
RuPhosDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene10096
SPhosPhenoxazine[Pd(allyl)Cl]₂NaOtBuToluene100>99
BINAPAnilinePd₂(dba)₃NaOtBuToluene110High
XantphosMorpholinePd(OAc)₂Cs₂CO₃Dioxane--

Data adapted from studies on various bromo-heterocycles to show general ligand effectiveness.[3]

Table 3: Effect of Base on Yield for Amination of Bromo-heterocycles

BasepKa (approx.)Typical Yield (%)Notes
NaOtBu~19>95%High reaction rates, but not suitable for base-sensitive substrates.
KOtBu~19>95%Similar to NaOtBu, a common choice for robust substrates.
LHMDS~26>90%Useful for substrates with protic functional groups.
Cs₂CO₃~10.3~85%Milder conditions, suitable for sensitive substrates.
K₃PO₄~12.3~80%Another mild option for substrates with sensitive functionalities.

This table provides representative data for the amination of bromo-heterocycles and can serve as a guide for base selection.[4]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Mono-amination of 2,6-Dibromopyridine

This protocol is a general starting point and may require optimization for specific amines.

Materials:

  • 2,6-Dibromopyridine

  • Amine (1.1 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 2,6-dibromopyridine, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.[1]

  • Reagent Addition: Add the base to the flask. Seal the flask with a septum.

  • Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Di-amination of 2,6-Dibromopyridine

This protocol is adapted for selective di-amination using a copper catalyst system under microwave irradiation.[1]

Materials:

  • 2,6-Dibromopyridine

  • Amine (excess, e.g., 6 equivalents)

  • CuI (catalyst)

  • DMPAO (1,2-diamino-2-methylpropane) (ligand)

  • K₂CO₃ (base)

  • Deionized water (solvent)

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine 2,6-dibromopyridine, the amine, CuI, DMPAO, and K₂CO₃.[1]

  • Solvent Addition: Add deionized water to the vessel.[1]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to 118-200 °C for approximately 2.5 hours.[1]

  • Work-up and Purification: After cooling, the product can be isolated and purified using standard techniques as described in Protocol 1.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Catalytic_Cycle cluster_reactants Reactants pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ oa_complex->amine_complex Amine Coordination amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex Deprotonation amido_complex->pd0 Regenerates Catalyst product Ar-NR'R'' amido_complex->product Reductive Elimination arx Ar-X amine HNR'R'' base Base bh BH⁺X⁻

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow setup 1. Reaction Setup (Dibromopyridine, Catalyst, Ligand, Base) in inert atmosphere addition 2. Add Anhydrous, Degassed Solvent and Amine setup->addition reaction 3. Heat and Stir (80-110 °C) addition->reaction monitor 4. Monitor Progress (TLC, GC-MS) reaction->monitor workup 5. Work-up (Quench, Extract) monitor->workup purify 6. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 2,6-Dibromopyridin-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-Dibromopyridin-4-amine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on a common multi-step synthetic route starting from pyridine.

Route Overview: Pyridine → Pyridine-N-oxide → 2,6-Dibromopyridine-N-oxide → 2,6-Dibromo-4-nitropyridine-N-oxide → this compound

Issue 1: Low Yield or Mixture of Products in the Bromination Step

Observed Problem Potential Cause Recommended Solutions
Low conversion to brominated products Insufficient brominating agent or reaction time.Increase the molar equivalents of the brominating agent (e.g., Br₂) and/or extend the reaction time. Monitor the reaction progress by TLC or GC-MS.
Formation of mono-brominated byproduct (2-Bromopyridine-N-oxide) Inadequate amount of brominating agent or non-optimal reaction temperature.Ensure at least two equivalents of the brominating agent are used for the dibromination. Optimize the reaction temperature; higher temperatures may favor dibromination.
Presence of unreacted Pyridine-N-oxide Poor reactivity of the brominating agent or insufficient heating.Consider using a more reactive brominating agent or adding a catalyst if applicable. Ensure the reaction reaches the optimal temperature for a sufficient duration.

Issue 2: Impurities and Byproducts in the Nitration Step

Observed Problem Potential Cause Recommended Solutions
Formation of undesired nitro-isomers Reaction temperature is too high, leading to a loss of regioselectivity.Maintain a carefully controlled low temperature during the addition of the nitrating mixture (e.g., fuming HNO₃/H₂SO₄).[1]
Presence of dinitrated byproducts Excess of nitrating agent or prolonged reaction time at elevated temperatures.Use a stoichiometric amount of the nitrating agent and carefully monitor the reaction time to avoid over-nitration.
Incomplete nitration Insufficient amount of nitrating agent or low reaction temperature.Ensure the use of a sufficient excess of the nitrating agent and allow the reaction to proceed at the optimal temperature until completion (monitored by TLC/HPLC).

Issue 3: Incomplete Reduction of the Nitro Group and N-oxide

Observed Problem Potential Cause Recommended Solutions
Presence of 2,6-Dibromo-4-nitropyridine-N-oxide (starting material) Incomplete reaction due to insufficient reducing agent or reaction time.Increase the equivalents of the reducing agent (e.g., Fe/HCl, SnCl₂/HCl, or catalytic hydrogenation) and/or prolong the reaction time.[2]
Formation of intermediate reduction products (e.g., nitroso or hydroxylamine derivatives) Mild reaction conditions or insufficient amount of reducing agent.Ensure harsh enough reduction conditions to fully reduce the nitro group to an amine. The choice of reducing agent is critical.
N-oxide group remains The chosen reducing agent is not effective for N-oxide reduction under the reaction conditions.Some reducing agents are specific for nitro groups. If the N-oxide persists, a separate reduction step for the N-oxide may be necessary, or a reducing agent capable of reducing both functionalities should be used.[2]
Over-reduction or side reactions Harsh reaction conditions or non-specific reducing agents.Optimize the reaction temperature and choice of reducing agent to selectively reduce the nitro and N-oxide groups without affecting the bromo-substituents.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route. In the multi-step synthesis from pyridine, potential byproducts include:

  • Bromination step: 2-Bromopyridine-N-oxide (mono-brominated intermediate).

  • Nitration step: Isomeric nitro compounds (e.g., 2,6-dibromo-3-nitropyridine-N-oxide), although nitration at the 4-position is generally favored for pyridine-N-oxides.[1] Dinitrated species can also form under harsh conditions.

  • Reduction step: Incompletely reduced intermediates such as 2,6-dibromo-4-nitrosopyridine or 2,6-dibromo-4-(hydroxyamino)pyridine, and the corresponding N-oxides.

Q2: Is direct bromination of 4-aminopyridine a viable route?

A2: Direct bromination of 4-aminopyridine is generally not a recommended route. The reaction of 4-aminopyridine with bromine can lead to a complex mixture of products, including protonated species and the results of a "bromination-dimerization process," which are difficult to separate and result in low yields of the desired product.[3]

Q3: How can I purify the final this compound product?

A3: Purification can typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method to separate the desired product from byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For a more detailed analysis of purity and to identify byproducts, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Experimental Protocols

A representative protocol for the synthesis of this compound via the pyridine-N-oxide route is outlined below.

Step 1: Synthesis of Pyridine-N-oxide

  • Pyridine is oxidized using an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

  • The reaction is typically carried out at room temperature to slightly elevated temperatures.

  • The product is isolated by removing the solvent and purifying by distillation or crystallization.

Step 2: Synthesis of 2,6-Dibromopyridine-N-oxide

  • Pyridine-N-oxide is reacted with a brominating agent, such as bromine in the presence of a mercuric salt or other methods.

  • The reaction often requires heating to drive the dibromination to completion.

  • The crude product is isolated and purified to remove any mono-brominated byproduct.

Step 3: Synthesis of 2,6-Dibromo-4-nitropyridine-N-oxide

  • 2,6-Dibromopyridine-N-oxide is carefully added to a cold mixture of fuming nitric acid and concentrated sulfuric acid.

  • The reaction temperature is kept low during the addition and then may be gently warmed to ensure complete reaction.

  • The reaction mixture is then poured onto ice, and the precipitated product is collected by filtration.

Step 4: Synthesis of this compound

  • 2,6-Dibromo-4-nitropyridine-N-oxide is reduced using a suitable reducing agent. A common method is the use of iron powder in the presence of an acid like hydrochloric acid or acetic acid.

  • The reaction mixture is heated to reflux for several hours until the reduction is complete.

  • The final product is isolated by filtration to remove the iron salts, followed by extraction and purification.

Visualizations

Synthesis_Workflow Pyridine Pyridine Pyridine_N_Oxide Pyridine-N-oxide Pyridine->Pyridine_N_Oxide Oxidation Dibromo_N_Oxide 2,6-Dibromopyridine-N-oxide Pyridine_N_Oxide->Dibromo_N_Oxide Bromination Nitro_Dibromo_N_Oxide 2,6-Dibromo-4-nitropyridine-N-oxide Dibromo_N_Oxide->Nitro_Dibromo_N_Oxide Nitration Final_Product This compound Nitro_Dibromo_N_Oxide->Final_Product Reduction

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Step Identify Synthetic Step with Issue (TLC, HPLC, NMR) Start->Identify_Step Bromination Bromination Step Identify_Step->Bromination Nitration Nitration Step Identify_Step->Nitration Reduction Reduction Step Identify_Step->Reduction Bromination_Cause Check for: - Mono-bromination - Unreacted Starting Material Bromination->Bromination_Cause Nitration_Cause Check for: - Wrong Isomer Formation - Dinitration Nitration->Nitration_Cause Reduction_Cause Check for: - Incomplete Reduction - Persistent N-oxide Reduction->Reduction_Cause Solution Implement Corrective Actions: - Adjust Stoichiometry - Optimize Temperature - Change Reagents Bromination_Cause->Solution Nitration_Cause->Solution Reduction_Cause->Solution

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning in cross-coupling reactions involving pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridine-containing substrates often problematic?

The primary challenge arises from the Lewis basic nitrogen atom within the pyridine ring.[1][2] This nitrogen can coordinate to the transition metal catalyst, typically palladium, forming a stable, inactive complex. This process, known as catalyst poisoning, effectively removes the catalyst from the reaction cycle, leading to low or no product yield.[1][2] The issue is particularly pronounced with 2-substituted pyridines, a phenomenon often dubbed the "2-pyridyl problem".[2][3]

Q2: What are the main mechanisms of catalyst deactivation when using pyridine compounds?

The primary deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants, thereby inhibiting key steps like oxidative addition or reductive elimination.[2]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, particularly at high concentrations or elevated temperatures.[2]

  • Protodeboronation: In the case of Suzuki-Miyaura reactions with pyridylboronic acids, the boronic acid group can be replaced by a hydrogen atom, a process that depletes the nucleophile.[1] This is a significant issue with 2-pyridylboronic acids.[1]

Q3: How does the position of the functional group on the pyridine ring affect the reaction?

The position of the leaving group (e.g., halide) or the organometallic component significantly impacts reactivity. 2-substituted pyridines are generally the most challenging due to the proximity of the nitrogen atom to the reaction site, which enhances its ability to coordinate with and poison the catalyst.[2] 3- and 4-substituted pyridines are typically more reactive as the nitrogen atom is further from the reaction center, reducing its inhibitory effect.[2]

Q4: Are there other common sources of catalyst poisoning besides the pyridine nitrogen?

Yes, other impurities can also deactivate the catalyst. These include:

  • Sulfur compounds [1]

  • Cyanides [1]

  • Other nitrogen-containing heterocycles [1]

  • Oxygen: The active Pd(0) catalyst is sensitive to oxidation.[4]

It is crucial to use high-purity, degassed solvents and reagents to minimize these external sources of poisoning.[1][4]

Troubleshooting Guides

Issue 1: Low to No Conversion
Possible Cause Troubleshooting Step Rationale
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a bulkier, electron-rich ligand: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos.[1][2] 2. Use a palladium pre-catalyst: Well-defined pre-catalysts can ensure more efficient generation of the active catalytic species.[1][2] 3. Increase catalyst loading: A modest increase (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[2]Bulky ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote faster catalytic turnover, outcompeting the poisoning process.[1] Pre-catalysts can lead to more consistent results by providing a more reliable source of the active Pd(0) species.[1]
Inefficient Oxidative Addition 1. Change the halide: If possible, use an iodide or bromide instead of a chloride, as C-I and C-Br bonds are more reactive.[2] 2. Increase reaction temperature: Carefully increase the temperature in 10-20 °C increments, while monitoring for decomposition.[2]The strength of the carbon-halide bond affects the rate of oxidative addition, a key step in the catalytic cycle. Weaker C-I and C-Br bonds react more readily than the stronger C-Cl bond.[4] Higher temperatures can provide the necessary energy to overcome the activation barrier for this step.
Protodeboronation of Pyridylboronic Acid (Suzuki Coupling) 1. Use anhydrous conditions: Ensure solvents and reagents are dry. 2. Use a boronic ester: Pinacol esters or trifluoroborates are more stable alternatives to boronic acids.[1][4] 3. Choose the base carefully: A weaker or less nucleophilic base may reduce protodeboronation.[4]Protodeboronation is the cleavage of the C-B bond by a proton source, often water.[4] Boronic esters are more resistant to this process.[4]
Issue 2: Formation of Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Step Rationale
Presence of Oxygen 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[4]The active Pd(0) catalyst can be oxidized by oxygen, leading to the formation of Pd(II) species that can promote the homocoupling of boronic acids.[5]
Inefficient Transmetalation 1. Screen different bases: The choice of base is critical. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[4] The base must be soluble enough and possess the right strength for the specific substrate.[4]The base activates the boronic acid for the transmetalation step. An ineffective base can slow down this step, allowing for side reactions to occur.[4]

Quantitative Data Summary

While precise quantitative data is highly substrate- and condition-dependent, the following table provides general guidelines for optimizing cross-coupling reactions with pyridine compounds.

ParameterRecommended Range/ValueNotes
Catalyst Loading 1-5 mol%Higher loadings (3-5 mol%) may be necessary for challenging substrates like 2-chloropyridines to counteract catalyst deactivation.[2]
Ligand-to-Metal Ratio 1:1 to 2:1The optimal ratio depends on the specific ligand and pre-catalyst used.
Base Equivalents 2-3 equivalentsStrong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[4]
Temperature 80-120 °CHigher temperatures can promote faster reaction rates but may also lead to catalyst decomposition. Careful optimization is required.[2][4]
Solvent Toluene, Dioxane, THFAnhydrous and thoroughly degassed solvents are essential.[4][6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3- or 4-Pyridylboronic Acid [1]

  • Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), the 3- or 4-pyridylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of a Bromopyridine [7]

  • Reaction Setup: To a Schlenk tube containing a magnetic stir bar, add the bromopyridine (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), a base (e.g., Et₃N, 2.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and stir for 3-12 hours.

  • Workup and Purification: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent in vacuo and purify the residue by flash column chromatography.

Visualizations

Catalyst_Poisoning_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Inactive_Complex Pyridine-Pd(II) Complex (Inactive) Pd0->Inactive_Complex Poisoning Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂) OxAdd->Inactive_Complex Poisoning RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Product Release Pyridine Pyridine Substrate Pyridine->Inactive_Complex Coordination

Caption: Mechanism of catalyst poisoning by pyridine in the Suzuki-Miyaura cycle.

Troubleshooting_Workflow Start Low/No Conversion in Pyridine Cross-Coupling Check_Catalyst Is the catalyst system optimized for pyridines? Start->Check_Catalyst Optimize_Catalyst 1. Use bulky, electron-rich ligands (XPhos, SPhos). 2. Use a Pd pre-catalyst. Check_Catalyst->Optimize_Catalyst No Check_Conditions Are the reaction conditions appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions 1. Increase temperature. 2. Screen different bases (K₃PO₄, Cs₂CO₃). 3. Change halide (I > Br > Cl). Check_Conditions->Optimize_Conditions No Check_Purity Are reagents and solvents pure and degassed? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_Reagents 1. Use high-purity reagents. 2. Thoroughly degas solvents. Check_Purity->Purify_Reagents No Success Reaction Successful Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for low conversion in pyridine cross-coupling.

References

Preventing over-bromination in the synthesis of brominated pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Bromination of Pyridines

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the prevention of over-bromination in the synthesis of brominated pyridines.

Troubleshooting Guide

This section addresses specific issues encountered during the bromination of pyridine and its derivatives, offering actionable solutions to improve selectivity and minimize the formation of unwanted polybrominated products.

Question: I am observing significant amounts of di- and tri-brominated products in my reaction mixture. How can I enhance the selectivity for mono-bromination?

Answer:

Achieving mono-selectivity in pyridine bromination is a common challenge due to the activating effect of the first bromine substituent on the ring, making it more susceptible to further electrophilic attack. To favor mono-bromination, a careful selection of reagents and optimization of reaction conditions are critical.

Key Strategies to Control Selectivity:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount. Milder agents are less likely to lead to over-bromination.

    • N-Bromosuccinimide (NBS): Often the preferred reagent for controlled mono-bromination of activated pyridines. It provides a low concentration of Br₂ in situ, which helps to temper reactivity.

    • Bromine (Br₂): Highly reactive and prone to causing over-bromination, especially with electron-rich pyridines. Its use often requires stringent control over stoichiometry and temperature.

    • Other Reagents: Reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used and may offer different selectivity profiles.

  • Control of Stoichiometry: Use a slight deficiency or an exact 1.0 equivalent of the brominating agent relative to the pyridine substrate. This ensures the reagent is consumed before significant di-bromination can occur.

  • Temperature Management: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. Lower temperatures (e.g., 0 °C to room temperature) decrease the overall reaction rate, which can significantly enhance selectivity by disfavoring the higher activation energy pathway to the di-brominated product.

  • Solvent Effects: The choice of solvent can influence the reactivity of the brominating species.

    • Chlorinated Solvents (DCM, Chloroform): Common choices that are relatively inert.

    • Acetonitrile (MeCN): Can sometimes help moderate reactivity.

    • Sulfuric Acid/Oleum: Often used for deactivating pyridines, but can promote polybromination if not carefully controlled.

The following workflow provides a systematic approach to troubleshooting over-bromination.

G start Problem: Over-bromination Observed (Multiple Spots on TLC/LCMS) check_reagent Step 1: Evaluate Brominating Agent start->check_reagent br2_used Using Br₂? check_reagent->br2_used switch_nbs Action: Switch to a Milder Agent (e.g., NBS) br2_used->switch_nbs Yes check_stoich Step 2: Check Stoichiometry br2_used->check_stoich No switch_nbs->check_stoich excess_br > 1.0 eq. Bromine Source? check_stoich->excess_br adjust_stoich Action: Use 0.95-1.0 eq. of Brominating Agent excess_br->adjust_stoich Yes check_temp Step 3: Analyze Temperature excess_br->check_temp No adjust_stoich->check_temp high_temp Reaction Temp > RT? check_temp->high_temp lower_temp Action: Lower Temperature (e.g., 0 °C or below) high_temp->lower_temp Yes end_point Outcome: Improved Mono-selectivity high_temp->end_point No lower_temp->end_point

Caption: Troubleshooting workflow for over-bromination issues.

Question: My pyridine substrate is highly activated with an electron-donating group (e.g., -NH₂, -OR). The reaction is too fast and uncontrollable, leading to a mixture of products. What should I do?

Answer:

Highly activated pyridines are extremely prone to over-bromination and can even undergo decomposition under harsh conditions. The key is to significantly decrease the reactivity of both the substrate and the reagent.

Strategies for Activated Pyridines:

  • Protecting Groups: For highly activating groups like amines (-NH₂) or hydroxyls (-OH), using a protecting group is often the best strategy.

    • -NH₂ Group: Can be protected as an acetyl (-NHAc) or trifluoroacetyl (-NHTFA) group. The amide is significantly less activating than the free amine.

    • -OH Group: Can be protected as an acetate (-OAc) or a silyl ether (e.g., -OTBS).

  • Use of Milder Reagents: This is critical. NBS is a good first choice. For extremely sensitive substrates, reagents like pyridinium tribromide might be considered, as they release Br₂ very slowly.

  • Low Temperatures: Running the reaction at sub-zero temperatures (e.g., -40 °C to -78 °C) is highly recommended to control the exothermic reaction and improve selectivity.

The following diagram illustrates the decision process for selecting a bromination strategy based on substrate reactivity.

G start Start: Select Bromination Strategy substrate Assess Pyridine Substrate Activity start->substrate activated Highly Activated (-NH₂, -OH, -OR) substrate->activated High deactivated Deactivated (-NO₂, -CN, -COOH) substrate->deactivated Low neutral Neutral/Weakly Activated (-Alkyl, -Ph) substrate->neutral Medium protect Protect Activating Group (e.g., Acylation) activated->protect harsh_cond Use Harsh Conditions: - Br₂ in Oleum/H₂SO₄ - High Temp ( > 100 °C) deactivated->harsh_cond std_cond Use Standard Conditions: - NBS or Br₂ (1 eq.) - DCM or MeCN - 0 °C to RT neutral->std_cond mild_cond Use Mild Conditions: - NBS - Low Temp (-40 to 0 °C) protect->mild_cond outcome Achieve Selective Mono-bromination mild_cond->outcome harsh_cond->outcome std_cond->outcome

Caption: Decision guide for bromination based on pyridine reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical regioselectivity for electrophilic bromination of pyridine?

The pyridine ring is electron-deficient, and the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, particularly at the C2 and C4 positions. Therefore, substitution typically occurs at the C3 and C5 positions. The presence of other substituents will further direct the incoming bromine.

Q2: Can I use a catalyst to improve selectivity?

While catalysts like FeBr₃ are common in the bromination of benzene, they are often less effective for pyridines and can sometimes complicate the reaction mixture. For pyridine bromination, control of stoichiometry and temperature is generally more effective than catalysis for achieving selectivity.

Q3: How do I monitor the reaction to prevent over-bromination?

Careful reaction monitoring is essential. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the mono-brominated product. Quench the reaction as soon as the starting material is consumed to prevent the subsequent formation of the di-brominated species.

Data & Protocols

Table 1: Comparison of Brominating Agents and Conditions

This table summarizes typical conditions and outcomes for the bromination of 2-aminopyridine, highlighting strategies to favor mono-bromination.

SubstrateBrominating Agent (eq.)SolventTemperature (°C)Product(s)Approx. Yield of Mono-bromo Product
2-AminopyridineBr₂ (1.1 eq.)Acetic Acid252-Amino-5-bromopyridine & 2-Amino-3,5-dibromopyridine40-50%
2-AminopyridineNBS (1.0 eq.)Acetonitrile252-Amino-5-bromopyridine85-95%
2-AcetamidopyridineNBS (1.0 eq.)Acetonitrile252-Acetamido-5-bromopyridine>90%

Data is compiled from typical experimental outcomes and serves as a general guide.

Experimental Protocol: Selective Mono-bromination of 2-Aminopyridine using NBS

This protocol provides a detailed method for the selective synthesis of 2-amino-5-bromopyridine, minimizing the formation of the di-brominated byproduct.

Materials:

  • 2-Aminopyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a 250 mL round-bottom flask under an inert atmosphere, add 2-aminopyridine (e.g., 5.0 g, 53.1 mmol).

  • Dissolution: Add anhydrous acetonitrile (100 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (e.g., 9.46 g, 53.1 mmol, 1.0 eq.) portion-wise over 20-30 minutes. Adding the NBS in small portions is crucial to control the reaction exotherm and maintain a low concentration of the brominating species.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is no longer visible.

  • Quenching: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate (~50 mL) to destroy any unreacted bromine/NBS.

  • Workup: Remove the acetonitrile under reduced pressure. Add ethyl acetate (~100 mL) and saturated aqueous sodium bicarbonate (~50 mL) to the residue. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-amino-5-bromopyridine.

Technical Support Center: Scale-Up Synthesis of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of substituted aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of substituted aminopyridines?

A1: Common challenges in the scale-up of aminopyridine synthesis include managing reaction exotherms, controlling impurity profiles, difficult purifications due to the basicity of the aminopyridine ring, and ensuring consistent yields and quality between batches.[1][2]

Q2: How can I improve the yield and reduce the reaction time of my scaled-up aminopyridine synthesis?

A2: Optimizing reaction parameters is crucial. This includes a systematic study of temperature, reaction time, and solvent. Catalyst screening can also significantly impact yield and reaction time. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been reported to achieve high yields. Exploring alternative nitrogen sources or employing multicomponent reaction (MCR) strategies can also be beneficial.[3]

Q3: My aminopyridine derivative shows significant tailing during silica gel column chromatography. How can this be resolved?

A3: Tailing is a frequent issue when purifying basic compounds like aminopyridines on acidic silica gel. To mitigate this, a small amount (typically 0.5-1% v/v) of a basic modifier like triethylamine (TEA) or pyridine can be added to the mobile phase. This neutralizes the acidic silanol groups on the silica surface, leading to more symmetrical peaks.

Q4: I am observing the formation of an N-oxide impurity in my scaled-up reaction. What is the likely cause and how can I prevent it?

A4: The formation of an N-oxide impurity, identifiable by a mass increase of +16 Da, is likely due to the oxidation of the pyridine nitrogen. This can be caused by exposure to air at elevated temperatures or the presence of oxidizing agents. To prevent this, ensure the reaction is carried out under a strictly inert atmosphere (e.g., Nitrogen or Argon) and use high-purity, anhydrous solvents.[1]

Q5: What are the key safety precautions to consider during the large-scale synthesis of aminopyridines?

A5: A thorough thermal hazard assessment is critical to prevent thermal runaway.[4][5][6][7][8] Key safety measures include:

  • Exotherm Control : Employ strategies like semi-batch or continuous feeding of reactants, using an appropriate solvent to increase thermal mass, and ensuring the reactor's cooling system is adequate.

  • Reagent Handling : Handle hazardous reagents with appropriate personal protective equipment (PPE) and engineering controls.

  • Pressure Management : For reactions that generate gaseous byproducts, ensure proper venting and pressure relief systems are in place.

  • Solvent Safety : Use appropriate handling procedures for flammable solvents in well-ventilated areas.

Troubleshooting Guides

Issue 1: Incomplete Reaction or Stalling at Large Scale

Symptoms:

  • Reaction monitoring (TLC, HPLC, or NMR) shows the presence of unreacted starting materials even after extended reaction times.

  • The reaction proceeds to a certain percentage of conversion and then stops.

Possible Causes:

  • Poor Mixing and Mass Transfer: Inadequate agitation in larger reactors can lead to localized concentration gradients and "dead zones" where the reaction does not proceed efficiently.

  • Temperature Gradients: Uneven heating or cooling in large vessels can create hot or cold spots, affecting reaction kinetics.

  • Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times typical of scale-up, or it may be sensitive to impurities in the starting materials or solvents.

  • Raw Material Quality: The quality and purity of starting materials can have a more pronounced effect at a larger scale.[9][10]

Troubleshooting Steps:

  • Improve Agitation: Evaluate and optimize the stirrer speed and design to ensure efficient mixing.

  • Ensure Uniform Heating: Use a well-calibrated heating system and consider multiple temperature probes to monitor for temperature gradients.

  • Investigate Catalyst Stability: Perform small-scale experiments to test the catalyst's robustness over extended periods and in the presence of potential impurities. Consider adding the catalyst in portions if deactivation is suspected.

  • Qualify Raw Materials: Ensure the purity and consistency of all starting materials and solvents before use in a large-scale reaction.

Issue 2: Unexpected Byproduct Formation

Symptoms:

  • Appearance of new, unexpected spots on TLC or peaks in HPLC/GC analysis of the crude reaction mixture.

  • Lower than expected yield of the desired product with a corresponding increase in impurities.

Possible Causes:

  • Longer Reaction Times and Higher Temperatures: These conditions, often encountered during scale-up, can promote side reactions that are not observed at the lab scale.

  • Formation of Dimers or Polymers: At higher concentrations, intermolecular reactions leading to dimerization or polymerization can become more prevalent.[1]

  • Over-alkylation/arylation: The aminopyridine nitrogen can sometimes react further with the alkylating or arylating agent.[1]

Troubleshooting Steps:

  • Re-optimize Reaction Conditions: Re-evaluate the reaction temperature and time at the larger scale. It may be necessary to run the reaction at a lower temperature for a longer period.

  • Control Stoichiometry and Addition Rate: Add the most reactive reagent slowly or in portions to maintain a low instantaneous concentration and minimize side reactions.[1]

  • Impurity Identification: Isolate and characterize the major byproducts to understand the side reactions occurring. This information can guide further process optimization.

Issue 3: Difficult Product Isolation and Purification

Symptoms:

  • The product oils out or fails to crystallize from the chosen solvent system.

  • The product is difficult to handle due to being hygroscopic or having a low melting point.[11]

  • Difficulty in removing residual catalyst or reagents.

Possible Causes:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.

  • Inappropriate Crystallization Solvent: The solvent system that worked at a small scale may not be optimal for larger quantities.

  • Hygroscopic Nature of the Product: Some aminopyridines readily absorb moisture from the air, making them difficult to handle as solids.[11]

Troubleshooting Steps:

  • Pre-purification: If the crude product is highly impure, consider a preliminary purification step like an acid-base extraction or a quick filtration through a plug of silica gel before attempting crystallization.

  • Systematic Crystallization Solvent Screen: Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization. Consider anti-solvent crystallization.

  • Induce Crystallization: If the product is slow to crystallize, try scratching the inside of the flask with a glass rod or seeding with a small crystal of the pure product.[2]

  • Drying and Handling: For hygroscopic products, perform the final filtration and drying under an inert atmosphere and store the product in a desiccator or glove box.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Multicomponent Synthesis of 2-Amino-3-cyanopyridines

EntryTemperature (°C)Time (h)Yield (%)
125240
2402420
360649
480375
Reaction conditions: enaminone (1 mmol), malononitrile (1 mmol), and benzylamine (1 mmol) under solvent-free conditions.[3][12]

Table 2: Comparison of Yields for Different Amination Methods of 2-Halopyridines

MethodCatalystLigandSolventTemperature (°C)Time (h)Yield (%)
Buchwald-Hartwig AminationPd₂(dba)₃BINAPToluene1001685-95
Copper-Catalyzed AminationCuIDMEDAEthylene Glycol60-1001670-90[13]
Catalyst-Free (with activation)NoneNoneDMSO or neat504860-80[14]

Experimental Protocols

Protocol 1: General Procedure for a Three-Component Synthesis of Substituted 2-Aminopyridines

This protocol is adapted from a solvent-free multicomponent reaction.[3]

Materials:

  • Enaminone (1.0 eq)

  • Malononitrile (1.0 eq)

  • Primary amine (1.0 eq)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a temperature probe, charge the enaminone, malononitrile, and the primary amine.

  • Heat the mixture to 80 °C with efficient stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 3-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add a suitable solvent (e.g., ethanol or diethyl ether) to the solidified crude product and triturate to break up any lumps.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Protocol 2: Purification of a Basic Aminopyridine Derivative by Column Chromatography

Materials:

  • Crude aminopyridine derivative

  • Silica gel (for column chromatography)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (TEA)

Procedure:

  • Prepare the eluent by mixing the appropriate ratio of hexane and ethyl acetate. Add 0.5-1% (v/v) of triethylamine to the eluent mixture.

  • Pack a chromatography column with silica gel using the prepared eluent.

  • Dissolve the crude aminopyridine derivative in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the prepared eluent, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified aminopyridine derivative.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Aminopyridine Synthesis Scale-Up cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Documentation start Start: Lab-Scale Synthesis Data reagent_prep Reagent & Solvent Procurement and QC start->reagent_prep equipment_prep Reactor & Equipment Setup start->equipment_prep reaction Scale-Up Reaction reagent_prep->reaction equipment_prep->reaction monitoring In-Process Monitoring (TLC, HPLC) reaction->monitoring quenching Reaction Quenching monitoring->quenching extraction Extraction / Filtration quenching->extraction purification Purification (Crystallization / Chromatography) extraction->purification drying Product Drying purification->drying analysis Final Product Analysis (Purity, Yield) drying->analysis documentation Batch Record Documentation analysis->documentation end End: Purified Product documentation->end

Caption: A typical experimental workflow for the scale-up synthesis of substituted aminopyridines.

troubleshooting_pathway Troubleshooting Pathway for Low Yield in Scale-Up Synthesis start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_byproducts Significant Byproducts? check_reaction->check_byproducts No incomplete_solutions Optimize Mixing Check Temperature Control Investigate Catalyst Activity check_reaction->incomplete_solutions Yes check_workup Product Loss During Work-up? check_byproducts->check_workup No byproduct_solutions Re-optimize Temp/Time Control Reagent Addition Identify Byproducts check_byproducts->byproduct_solutions Yes workup_solutions Optimize Extraction/Filtration Improve Crystallization Protocol check_workup->workup_solutions Yes end Improved Yield check_workup->end No incomplete_solutions->end byproduct_solutions->end workup_solutions->end

Caption: A decision-making pathway for troubleshooting low yields in scale-up synthesis.

References

Identifying and minimizing impurities in 2,6-Dibromopyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2,6-Dibromopyridin-4-amine

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is through the bromination of 4-aminopyridine. This reaction typically involves treating 4-aminopyridine with a brominating agent, such as bromine, in a suitable solvent like acetic acid.

Q2: What are the most common impurities encountered in this synthesis?

The primary impurities include unreacted 4-aminopyridine (starting material), monobrominated intermediates (2-Bromo-4-aminopyridine), and potentially over-brominated or rearranged products. The formation of these is highly dependent on reaction conditions.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, product, and major impurities on a silica gel plate. The spots can be visualized under UV light.

Q4: What are the recommended purification techniques for this compound?

The most common purification methods are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, can be effective for removing less polar impurities. For more challenging separations, silica gel column chromatography is recommended.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Step Expected Outcome
Incomplete ReactionMonitor the reaction using TLC until the starting material spot is no longer visible. Consider extending the reaction time.Increased conversion of starting material to product.
Suboptimal TemperatureEnsure the reaction temperature is maintained within the optimal range as specified in the protocol. Fluctuations can lead to side reactions.Minimized formation of side products and improved yield.
Inefficient Brominating AgentUse a fresh, high-purity brominating agent. The potency of bromine solutions can decrease over time.More efficient and complete bromination.

Issue 2: Presence of Significant Impurities in the Final Product

Impurity Type Identification Method Recommended Action
Unreacted 4-Aminopyridine1H NMR, HPLCPerform silica gel column chromatography. 4-Aminopyridine is more polar and will elute later than the dibrominated product.
2-Bromo-4-aminopyridine1H NMR, LC-MSOptimize the stoichiometry of the brominating agent. If the impurity is still present, it can be separated by column chromatography.
Insoluble ParticulatesVisual InspectionFilter the reaction mixture while hot before the workup or recrystallization step.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 4-aminopyridine (1 equivalent) in glacial acetic acid.

  • Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Workup: Quench the reaction by carefully pouring the mixture into an ice-cold solution of sodium thiosulfate to neutralize excess bromine. Basify the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Slowly add water to the hot filtrate until the solution becomes cloudy. Reheat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Visual Guides

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Dissolve 4-Aminopyridine in Acetic Acid B 2. Add Bromine Solution (T < 10°C) A->B C 3. Stir at Room Temperature (12-16h) B->C D 4. TLC Monitoring C->D E 5. Quench & Neutralize D->E F 6. Isolate Crude Product E->F G 7. Recrystallization (e.g., Ethanol/Water) F->G H OR I 7. Column Chromatography (Silica Gel) F->I J 8. Characterize Pure Product (NMR, MS, MP) G->J I->J

Caption: Synthesis and Purification Workflow for this compound.

G Start Low Purity Detected (Post-Synthesis) ImpurityType Identify Impurity Type (NMR, LC-MS) Start->ImpurityType IsStartingMaterial Is it Unreacted Starting Material? ImpurityType->IsStartingMaterial IsMonobrominated Is it a Monobrominated Intermediate? IsStartingMaterial->IsMonobrominated No Action_Column Action: Perform Column Chromatography IsStartingMaterial->Action_Column Yes OtherImpurity Other Impurity IsMonobrominated->OtherImpurity No Action_Reoptimize Action: Re-optimize Reaction (Stoichiometry, Time) IsMonobrominated->Action_Reoptimize Yes Action_Recrystallize Action: Attempt Recrystallization OtherImpurity->Action_Recrystallize End Pure Product Action_Column->End Action_Recrystallize->End Action_Reoptimize->Action_Column

Caption: Troubleshooting Decision Tree for Low Product Purity.

Technical Support Center: Regioselective Functionalization of 2,6-Dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals engaged in the chemical modification of 2,6-dibromopyridine. Below you will find frequently asked questions (FAQs) and troubleshooting guides for common regioselective functionalization reactions, detailed experimental protocols, and data tables to assist in your experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Buchwald-Hartwig Amination

Q1: I am getting a mixture of mono- and di-aminated products. How can I favor the formation of the mono-aminated product?

A1: Achieving selective mono-amination of 2,6-dibromopyridine requires careful control of reaction parameters to prevent the formation of the di-substituted byproduct.[1] Here are key strategies:

  • Control Stoichiometry: Use a controlled amount of the amine (typically 1.0-1.2 equivalents) to favor mono-substitution.[1]

  • Reaction Conditions: Lower reaction temperatures and shorter reaction times can also enhance selectivity for the mono-aminated product.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand system is crucial. Specific systems are designed to favor mono-amination.[1]

  • Microwave-Assisted Synthesis: A highly selective method involves microwave irradiation in water without a base and copper catalyst, which are typically required for di-amination.[1]

Q2: My Buchwald-Hartwig amination is not proceeding or giving a low yield. What are the common causes and solutions?

A2: Low or no yield in a Buchwald-Hartwig amination can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[2] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are properly degassed.[2]

  • Reagent Quality: Verify the quality and purity of your 2,6-dibromopyridine, amine, base, and catalyst. Bases like sodium tert-butoxide are hygroscopic and their quality can affect the reaction.

  • Catalyst System: The choice of palladium precursor and ligand is critical and substrate-dependent.[2] For 2-bromopyridines, bulky, electron-rich phosphine ligands are often recommended to prevent catalyst inhibition by the pyridine nitrogen.[3]

  • Base Selection: The base is crucial for the catalytic cycle.[2] Strong, non-nucleophilic bases like NaOtBu are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with base-sensitive functional groups, potentially requiring higher temperatures.[2]

  • Solvent Choice: Common solvents include toluene, dioxane, and THF.[2] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[2]

II. Suzuki-Miyaura Cross-Coupling

Q3: I am observing significant homo-coupling of my boronic acid reagent in my Suzuki-Miyaura reaction. How can I minimize this side reaction?

A3: Homo-coupling is a common side reaction in Suzuki-Miyaura couplings. Here are strategies to mitigate it:

  • Oxygen-Free Environment: The presence of oxygen can promote the homo-coupling of organoboronic acids.[4] It is crucial to maintain a strictly inert atmosphere throughout the reaction by thoroughly degassing all solvents and reagents.[4]

  • Purity of Reagents: Ensure the boronic acid is pure, as impurities can sometimes promote side reactions.

  • Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable conversion rate can minimize homo-coupling.[4]

  • Appropriate Base and Solvent: Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, toluene, THF, DMF) can help identify conditions that favor the cross-coupling over homo-coupling.[4]

Q4: My Suzuki-Miyaura reaction with 2,6-dibromopyridine is sluggish or gives low yields. How can I improve the conversion?

A4: The reactivity of 2,6-dibromopyridine in Suzuki-Miyaura coupling can be influenced by several factors:

  • Catalyst and Ligand: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst and inhibit its activity.[5] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can help to mitigate this inhibition and promote the desired reaction.[3] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[6]

  • Base Selection: The choice of base is critical for activating the boronic acid. A screening of bases such as Na₂CO₃, K₂CO₃, and K₃PO₄ is often necessary to find the optimal conditions for a specific substrate combination.[3]

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a proton, can be a problem, especially with aqueous bases.[7] Using anhydrous conditions or employing boronic acid pinacol esters or trifluoroborate salts, which are less prone to this side reaction, can be beneficial.[7]

III. C4-Position Functionalization

Q5: How can I achieve selective functionalization at the C4 position of 2,6-dibromopyridine?

A5: Direct functionalization at the C4 position of 2,6-disubstituted pyridines is challenging but can be achieved through several methods:

  • Metalation and Electrophilic Trapping: The use of strong bases can lead to deprotonation at the C4 position, followed by trapping with an electrophile. For instance, n-butylsodium has been used to selectively deprotonate at the C4 position.[8]

  • Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group is present at the C4 position, SNAr can be a viable strategy, particularly if the substituents at C2 and C6 are strongly electron-withdrawing.[9]

  • C-H Activation: Palladium-catalyzed C-H activation strategies are emerging as powerful tools for direct functionalization of pyridine rings at various positions, including C4.[10]

Data Presentation

Table 1: Selective Mono-amination of 2,6-Dibromopyridine

AmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
70% Ethylamine in H₂ONoneNoneWater150-2052.5High Selectivity
IsopropylamineNoneNoneWater150-2052.5High Selectivity
(R)-1-PhenylethylamineNoneNoneWater150-2052.5High Selectivity
tert-ButylamineNoneNoneWater150-2053.0High Selectivity
Various AminesPd₂(dba)₃ / LigandNaOtBuToluene80-11012-24Varies
Various AminesCuI / Diamine LigandK₂CO₃DMSO9012-24Varies

Note: "High Selectivity" indicates that the mono-aminated products were synthesized with high selectivity over the di-aminated products under microwave-assisted, base-free conditions in water.[1]

Table 2: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine

Coupling PartnerPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Arylboronic acidPd(OAc)₂IPr-HClK₂CO₃Water/AcetonitrileRoom Temp12Varies (Mono-arylation)
Arylboronic acidPdCl₂(dppf)-Na₂CO₃Toluene/Ethanol80-12012-24Varies

Note: The choice of ligand and reaction conditions is critical for achieving selective mono-arylation.[6]

Experimental Protocols

Protocol 1: Microwave-Assisted Selective Mono-amination in Water

This protocol provides an environmentally friendly and efficient method for the selective mono-amination of 2,6-dibromopyridine.[1]

Materials:

  • 2,6-Dibromopyridine

  • Amine (6 equivalents)

  • Deionized water

  • Microwave synthesizer

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vial, combine 2,6-dibromopyridine and the desired amine (6 equivalents).

  • Add deionized water as the solvent.

  • Seal the microwave vial securely.

  • Place the vial in the microwave synthesizer and irradiate the reaction mixture at a temperature between 150-205 °C for 2.5 to 3.0 hours.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Extract the product using a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-6-aminopyridine derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Mono-Arylation

This protocol describes a general procedure for the selective mono-arylation of 2,6-dibromopyridine.[6]

Materials:

  • 2,6-Dibromopyridine

  • Arylboronic acid (1.1-1.5 equivalents)

  • Pd(OAc)₂ (1-3 mol%)

  • IPr-HCl (N-Heterocyclic carbene ligand precursor, 2-6 mol%)

  • K₂CO₃ (2.0 equivalents)

  • Water/Acetonitrile mixture (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add 2,6-dibromopyridine, the arylboronic acid, Pd(OAc)₂, IPr-HCl, and K₂CO₃.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed water/acetonitrile solvent mixture via syringe.

  • Stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex - HX (Base) Palladium-Amido Complex->Pd(0)L2 Reductive Elimination Arylamine Product Arylamine Product Palladium-Amido Complex->Arylamine Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reagents Combine 2,6-Dibromopyridine, Catalyst, Ligand, Base, and Coupling Partner Add Solvent Add Anhydrous, Degassed Solvent Combine Reagents->Add Solvent Inert Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Add Solvent->Inert Atmosphere Heat Heat Reaction Mixture (e.g., 60-120 °C) Inert Atmosphere->Heat Monitor Monitor Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify

References

Technical Support Center: Catalyst Residue Removal from Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of catalyst residues from pyridine-containing compounds.

Frequently Asked questions (FAQs)

Q1: Why is removing catalyst residues (e.g., palladium) from pyridine compounds so difficult?

A1: The primary challenge stems from the pyridine ring itself. The nitrogen atom in the pyridine moiety possesses a lone pair of electrons, making it a strong ligand that can coordinate or chelate with metal catalyst species (e.g., palladium).[1][2] This coordination makes the metal more soluble in the organic product mixture, rendering simple filtration or standard aqueous washes less effective.[1]

Q2: What are the typical regulatory limits for catalyst residues like palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), enforce strict limits for elemental impurities in APIs. For palladium, a common catalyst in cross-coupling reactions, the concentration limit is often in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the permitted daily exposure (PDE).[1] It is essential to consult the latest ICH Q3D guidelines for specific limits on all elemental impurities.[1]

Q3: What are the primary strategies for removing metal catalyst residues?

A3: The main strategies can be broadly categorized as follows:

  • Adsorption: Using high-surface-area materials like activated carbon or specialized metal scavengers to bind the metal, which is then removed by filtration.[1][2]

  • Chromatography: Passing the product mixture through a stationary phase like silica gel to separate the compound from the catalyst.[1][3]

  • Extraction: Using acidic aqueous solutions to protonate the pyridine and extract the resulting salt, although this can also extract the catalyst complex. More specialized liquid-liquid extraction techniques may be required.[3][4]

  • Crystallization: Purifying the final product through crystallization can be a highly effective final step to remove trace impurities.[1]

  • Filtration: Primarily effective for heterogeneous catalysts (e.g., Pd/C) or when the metal has precipitated. Often done through a pad of celite.[1][2][3]

Q4: How can I accurately measure the level of residual catalyst in my final product?

A4: Highly sensitive analytical methods are required to quantify trace metal residues at the ppm level. The most common and reliable techniques are Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) or the more sensitive Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1] X-ray fluorescence is another validated method for this purpose.[1]

Troubleshooting Guide

Problem 1: After my reaction, a simple filtration through celite did not remove the palladium catalyst.

  • Possible Cause: The catalyst is likely a homogeneous species (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) or has leached from a heterogeneous support and is now dissolved in the reaction mixture. The pyridine in your compound is likely coordinating with the palladium, keeping it in solution.[2]

  • Suggested Solution: You need to employ a method that targets dissolved metal species. The most common next steps are treatment with a metal scavenger or activated carbon.[1][2] These materials have a high affinity for palladium and will bind it, allowing for removal by a subsequent filtration.[5]

Problem 2: I tried column chromatography on silica gel, but the palladium is co-eluting with my pyridine compound.

  • Possible Cause: The palladium-pyridine complex may have a polarity similar to your product, leading to poor separation on the column.

  • Suggested Solution:

    • Pre-treat Before Chromatography: Treat the crude product with a scavenger resin or activated carbon before loading it onto the column. This will remove the bulk of the metal residue.

    • Modify the Mobile Phase: In some cases, adding a small amount of a chelating agent or a different solvent to the mobile phase can alter the retention of the metal complex, but this requires careful development.

    • Use an Alternative Adsorbent: Consider using a different stationary phase, such as alumina, or a functionalized silica designed for metal scavenging.

Problem 3: Activated carbon treatment removed the catalyst, but my product yield is very low.

  • Possible Cause: Activated carbon is a non-specific adsorbent.[2] Its high surface area can adsorb your desired product in addition to the catalyst residues, leading to significant product loss.[2]

  • Suggested Solution:

    • Optimize Carbon Loading: Reduce the amount of activated carbon used. Start with a lower loading (e.g., 5 wt% relative to the crude product) and increase only if necessary.[2]

    • Screen Solvents: The choice of solvent can impact the non-specific binding of your product. Test different solvents to find one that maximizes catalyst removal while minimizing product loss.[2]

    • Switch to a Scavenger: Use a more selective metal scavenger. Thiol- or amine-functionalized scavengers are designed to have a high affinity for palladium with less non-specific binding of organic molecules.[2][5]

Problem 4: My pyridine compound is sensitive to acid. How can I perform an acidic wash to remove basic impurities without degrading my product?

  • Possible Cause: The compound may contain acid-labile functional groups that hydrolyze or rearrange under strongly acidic conditions.

  • Suggested Solution:

    • Use a Milder Acid: Instead of strong mineral acids like HCl, try a wash with a milder acidic solution, such as 10% aqueous citric acid or a saturated solution of ammonium chloride (NH₄Cl).[6]

    • Use a Biphasic System with a Copper Salt: A common technique is to wash the organic layer with a 10-15% aqueous solution of copper (II) sulfate (CuSO₄). The pyridine will form a complex with the copper, which is then drawn into the aqueous layer.[4][6] This avoids the use of strong acids.

    • Minimize Contact Time: Perform the acidic wash quickly and at a low temperature (e.g., 0 °C) to reduce the risk of degradation. Immediately follow with a neutralizing wash (e.g., saturated NaHCO₃) and a brine wash.

Data Presentation: Comparison of Removal Techniques

The selection of a purification method depends heavily on the specific catalyst, substrate, and desired final purity. Below is a summary of typical performance for common techniques.

Table 1: Performance of Common Palladium Scavengers

Scavenger Type Typical Loading Conditions Final Pd Level Notes
Thiol-Functionalized Silica 2-5 equivalents 25-60°C, 1-18 h < 10 ppm Highly effective for various palladium species.[7]
Triaminotoluene (TMT)-based Resin 2-5 equivalents 25-50°C, 1-24 h < 10 ppm Broad applicability and high efficiency.[1]
Activated Carbon (e.g., Darco KB-B) 0.2 - 10 wt% 25-60°C, 1-18 h < 5 ppm Cost-effective but may cause product loss due to non-specific adsorption.[2][5]

| PhosphonicS SPM32 Resin | N/A | 20°C, 2-20 h | >99.5% removal | Effective for dissolved Pd(OAc)₂.[8] |

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Scavenger Resin (Batch Method)

  • Dissolution: Dissolve the crude pyridine-containing product in a suitable organic solvent (e.g., THF, Toluene, DCM).[1]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., a thiol- or TMT-functionalized resin). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]

  • Agitation: Stir the mixture at an appropriate temperature (room temperature to 60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined empirically.[1]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to completely remove the solid scavenger resin.[1][2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure full recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or ICP-OES to confirm it meets the required specification.[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10% by weight relative to the crude product.[2]

  • Agitation: Stir the mixture vigorously at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]

  • Filtration: Filter the hot or cool mixture through a thick pad of celite to remove the activated carbon. Caution: Ensure the celite pad is substantial, as fine carbon particles can be difficult to filter.

  • Washing: Thoroughly wash the celite pad with fresh, hot solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration and assess product recovery.

Visual Guides and Workflows

G start Crude Product (with Pyridine & Catalyst) q1 Is the catalyst heterogeneous (e.g., Pd/C)? start->q1 filt Filter through Celite q1->filt Yes scavenge Treat with Scavenger Resin or Activated Carbon q1->scavenge No (Homogeneous) q2 Is Pd level acceptable? filt->q2 end_ok Purified Product q2->end_ok Yes q2->scavenge No q3 Significant product loss with Activated Carbon? scavenge->q3 scav_only Use Selective Scavenger (e.g., Thiol, TMT) q3->scav_only Yes chrom Column Chromatography q3->chrom No scav_only->chrom chrom->end_ok

Caption: Decision tree for selecting a catalyst removal strategy.

G n1 1. Dissolve crude product in suitable solvent n2 2. Add scavenger resin (e.g., Si-Thiol, 2-5 eq.) n1->n2 n3 3. Stir mixture (1-18h, 25-60°C) n2->n3 n4 4. Filter mixture through Celite pad n3->n4 n5 5. Wash Celite pad with fresh solvent n4->n5 n6 6. Combine filtrate & washings, then concentrate n5->n6 n7 7. Analyze final product for catalyst residue (ICP-MS) n6->n7

Caption: Experimental workflow for scavenger resin purification.

References

Validation & Comparative

Reactivity Face-Off: 2,6-Dibromopyridine vs. 2,6-Dichloropyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterocyclic chemistry, 2,6-dihalopyridines are crucial building blocks for the synthesis of a wide array of functionalized molecules, with significant applications in the pharmaceutical, agrochemical, and materials science sectors. The choice between a dibromo or dichloro derivative can profoundly influence reaction efficiency, selectivity, and the overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2,6-dibromopyridine and 2,6-dichloropyridine in key chemical transformations, supported by experimental data to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond.[1] This difference in bond dissociation energy means that 2,6-dibromopyridine is generally more reactive than 2,6-dichloropyridine in reactions where the cleavage of the carbon-halogen bond is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions.[1] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, where the attack of a nucleophile is the key step, the higher electronegativity of chlorine makes 2,6-dichloropyridine the more reactive substrate.

Quantitative Data Comparison

The following table summarizes the performance of 2,6-dibromopyridine and 2,6-dichloropyridine in various common chemical reactions, highlighting the differences in reaction conditions and yields.

Reaction TypeSubstrateCoupling PartnerCatalyst/ReagentsConditionsYield
Suzuki-Miyaura Coupling 2,6-Dichloropyridinep-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂, K₂CO₃Toluene/H₂O, 100°C, 12h85% (di-arylation)[1]
2,6-DibromopyridinePhenylboronic acidPd-doped CuO, NiO, etc., K₂CO₃DMF/H₂OGood[2]
2,6-DibromopyridinePhenylboronic acidPEPPSI-Pd-NHC complexes, K₂CO₃DMF/H₂O, 100°C, 1h>99%[2]
Buchwald-Hartwig Amination 2,6-DichloropyridineBenzimidazoleCopper-catalyzed-Moderate Yield[1]
2,6-Dibromopyridinen-PentylamineCopper-catalyzed-61%[1]
Sonogashira Coupling 2,6-DichloropyridineTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 60-80°C-
2,6-DibromopyridineTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 60-80°CGood
Nucleophilic Aromatic Substitution (SNAr) 2,6-DichloropyridinePiperidineDMSO-Good (mono-amination)[3]
2,6-DibromopyridinePyrrolidine--Mono-substitution observed

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Suzuki-Miyaura Coupling of 2,6-Dichloropyridine

This protocol describes the di-arylation of 2,6-dichloropyridine with p-methoxyphenylboronic acid.[1]

Materials:

  • 2,6-Dichloropyridine

  • p-Methoxyphenylboronic acid

  • Dichloro-bis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2,6-dichloropyridine (4 mmol), p-methoxyphenylboronic acid (8.4 mmol), Pd(PPh₃)₂Cl₂ (0.12 mmol), and K₂CO₃ (12 mmol) in a mixture of toluene (20 mL) and water (10 mL) is heated at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is then purified by column chromatography to afford the desired di-arylated product.

Suzuki-Miyaura Coupling of 2,6-Dibromopyridine

This protocol outlines the general procedure for the Suzuki-Miyaura coupling of 2,6-dibromopyridine.[2]

Materials:

  • 2,6-Dibromopyridine

  • Desired pyridylboronic acid or ester

  • Palladium catalyst (e.g., PEPPSI-Pd-NHC complex)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF/H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask or microwave reactor tube, add 2,6-dibromopyridine (1.0 eq), the desired pyridylboronic acid or ester (2.2-2.4 eq), a palladium catalyst (e.g., PEPPSI-Pd-NHC complex, 0.1 mol%), and a base (e.g., K₂CO₃).

  • Add the solvent system (e.g., DMF/H₂O 95:5).

  • Heat the reaction to the specified temperature (e.g., 100°C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of 2,6-Dibromopyridine

A general procedure for the mono-amination of 2,6-dibromopyridine.

Materials:

  • 2,6-Dibromopyridine

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd₂(dba)₃, BINAP, and NaOtBu.

  • Toluene is added, and the mixture is stirred for a few minutes.

  • 2,6-Dibromopyridine and the desired amine are then added.

  • The flask is sealed and heated to the desired temperature (e.g., 80-110°C) until the starting material is consumed (monitored by GC-MS or LC-MS).

  • After cooling to room temperature, the reaction is quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Reactivity Comparison: A Visual Representation

The following diagram illustrates the general reactivity trends of 2,6-dibromopyridine and 2,6-dichloropyridine in two major classes of reactions.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) 2,6-Dibromopyridine 2,6-Dibromopyridine Higher Reactivity Higher Reactivity 2,6-Dibromopyridine->Higher Reactivity 2,6-Dichloropyridine 2,6-Dichloropyridine Lower Reactivity Lower Reactivity 2,6-Dichloropyridine->Lower Reactivity 2,6-Dibromopyridine_SNAr 2,6-Dibromopyridine Lower Reactivity_SNAr Lower Reactivity 2,6-Dibromopyridine_SNAr->Lower Reactivity_SNAr 2,6-Dichloropyridine_SNAr 2,6-Dichloropyridine Higher Reactivity_SNAr Higher Reactivity 2,6-Dichloropyridine_SNAr->Higher Reactivity_SNAr F > Cl > Br > I

Caption: Reactivity trends of 2,6-dihalopyridines.

References

Comparative Biological Activity of Novel 2,6-Dibromopyridin-4-amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the preclinical efficacy of a novel class of pyridine derivatives compared to existing alternatives, supported by comprehensive experimental data and protocols.

This guide presents a comparative analysis of the biological activity of a novel series of hypothetical 2,6-Dibromopyridin-4-amine derivatives (designated here as DBP-1 to DBP-4) against other substituted pyridine-based compounds with demonstrated anticancer properties. The objective is to provide a clear, data-driven overview of their potential as anticancer agents, with a focus on their in vitro cytotoxicity and kinase inhibitory activity. The data for the novel DBP series is illustrative to showcase a comparative framework.

In Vitro Anticancer Activity: A Comparative Analysis

The primary screening of the novel this compound derivatives involved assessing their cytotoxic effects on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting cell growth, was determined for each derivative and compared with known anticancer agents and other pyridine derivatives.[1]

Compound IDCore StructureSubstituents (Hypothetical for DBP series)Cancer Cell LineIC50 (µM)Reference
DBP-1 This compound-HMCF-7 (Breast)15.2Illustrative
DBP-2 This compound-CH3MCF-7 (Breast)9.8Illustrative
DBP-3 This compound-OCH3MCF-7 (Breast)4.5Illustrative
DBP-4 This compound-ClMCF-7 (Breast)11.3Illustrative
Compound 8e Pyridine-UreaNot specified in detailMCF-7 (Breast)0.22[2][3]
Compound 11d Thieno[2,3-b:4,5-b']dipyridineNot specified in detailMCF-7 (Breast)5.95[4]
Compound 3f 2,6-disubstituted pyridine hydrazoneNot specified in detailHT-29 (Colon)6.78[5]
Compound 3k 2,6-disubstituted pyridine hydrazoneNot specified in detailHT-29 (Colon)8.88[5]
Doxorubicin AnthracyclineN/AMCF-7 (Breast)1.93[2]

Kinase Inhibitory Activity: Targeting Cellular Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature in cancer.[6] Therefore, the novel DBP derivatives were evaluated for their ability to inhibit key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Compound IDTarget Kinase% Inhibition at 10 µM (Hypothetical for DBP series)IC50 (µM) (Hypothetical for DBP series)Reference for Alternatives
DBP-1 VEGFR-235%18.5
DBP-2 VEGFR-255%9.2
DBP-3 VEGFR-285%1.8
DBP-4 VEGFR-242%14.7
Compound 8b VEGFR-2Not specified5.0[2][3]
Compound 8e VEGFR-2Not specified3.93[2][3]

Visualizing Mechanisms and Workflows

To better understand the potential mechanism of action and the experimental process, the following diagrams are provided.

G cluster_pathway Hypothetical Signaling Pathway Inhibition Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Ligand->Receptor P_Receptor Phosphorylated Receptor (Active) Receptor->P_Receptor Autophosphorylation DBP_Compound DBP Derivative DBP_Compound->Receptor Inhibition Downstream Downstream Signaling Cascade (e.g., MAPK/ERK) P_Receptor->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation G cluster_workflow General Workflow for Cytotoxicity Evaluation start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate for 24h (Cell Attachment) seed_cells->incubate1 treat_cells Treat with Compounds (Varying Concentrations) incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 mtt_assay Add MTT Reagent Incubate for 3-4h incubate2->mtt_assay solubilize Add Solubilization Solution (e.g., DMSO) mtt_assay->solubilize measure Measure Absorbance (570 nm) solubilize->measure calculate Calculate IC50 Values measure->calculate end End calculate->end

References

A Comparative Guide to Novel Compounds Derived from 2,6-Dibromopyridin-4-amine for Kinase Inhibition and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical series of new compounds synthesized from the versatile starting material, 2,6-Dibromopyridin-4-amine. The characterization of these novel compounds is presented alongside established kinase inhibitors and anticancer agents, offering a framework for evaluating their potential in drug discovery and development. The experimental data, while illustrative, is based on typical results for compounds of this class.

Introduction

This compound is a valuable scaffold in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse heterocyclic compounds. The presence of two bromine atoms allows for selective functionalization, such as Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl moieties, while the amino group can be a key pharmacophoric feature or a point for further derivatization. This guide explores the potential of novel compounds derived from this starting material as potent kinase inhibitors and anticancer agents, comparing them with known alternatives that share similar structural features.

Data Presentation: Comparative Analysis of Novel Compounds

The following tables summarize the hypothetical characterization data for a series of new compounds (designated as NC-1 to NC-5 ) synthesized from this compound. Their performance is compared against established kinase inhibitors and anticancer agents.

Table 1: Physicochemical Properties of Novel Compounds

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP
NC-1 C₁₈H₁₄N₄O314.33215-2182.8
NC-2 C₁₉H₁₆N₄O₂344.36230-2332.5
NC-3 C₂₀H₁₈N₄O342.39221-2243.1
NC-4 C₁₇H₁₂FN₅317.31>250 (dec.)2.2
NC-5 C₁₉H₁₇N₅O343.37240-2432.6

Table 2: In Vitro Kinase Inhibitory Activity (IC₅₀ Values in µM)

Compound IDTarget Kinase ATarget Kinase BTarget Kinase C
NC-1 0.0581.2>10
NC-2 0.0250.88.5
NC-3 0.1122.5>10
NC-4 0.0150.55.2
NC-5 0.0330.97.8
Reference Drug 1 0.0400.11.5
Reference Drug 2 0.008>5>5

Table 3: In Vitro Anticancer Activity (GI₅₀ Values in µM)

Compound IDCancer Cell Line 1 (e.g., MCF-7)Cancer Cell Line 2 (e.g., A549)Cancer Cell Line 3 (e.g., HCT116)
NC-1 0.551.82.1
NC-2 0.280.91.2
NC-3 1.23.54.0
NC-4 0.150.60.8
NC-5 0.351.11.5
Doxorubicin 0.050.10.08

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard procedures and may require optimization for specific compounds.

General Synthesis of Novel Compounds (NC-1 to NC-5)

A representative synthetic route for the novel compounds starts with a Suzuki-Miyaura cross-coupling reaction on this compound to introduce an aryl or heteroaryl group at one of the bromine positions. The remaining bromine can then be subjected to a second cross-coupling or a nucleophilic aromatic substitution.

Materials:

  • This compound

  • Appropriate boronic acids or esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Kinase of interest

  • Specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • Test compounds dissolved in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI₅₀ value.

Mandatory Visualizations

Signaling Pathway

G cluster_receptor Cell Membrane cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Novel Compound (e.g., NC-4) Inhibitor->RAF Inhibition

Caption: Hypothetical signaling pathway showing the inhibition of the RAF/MEK/ERK cascade by a novel compound.

Experimental Workflow

G Start This compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro_Kinase In Vitro Kinase Assays (IC50 Determination) Purification->InVitro_Kinase InVitro_Cancer In Vitro Anticancer Assays (GI50 Determination) Purification->InVitro_Cancer SAR Structure-Activity Relationship (SAR) Analysis InVitro_Kinase->SAR InVitro_Cancer->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization InVivo In Vivo Studies (Animal Models) SAR->InVivo Promising Compounds Lead_Optimization->Synthesis End Preclinical Candidate InVivo->End

The Algorithmic Crystal Ball: Predicting Bioactivity of 2,6-Dibromopyridin-4-amine Analogues In Silico

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Computational Bioactivity Prediction for Novel Drug Candidates

In the quest for novel therapeutics, the ability to predict the biological activity of chemical compounds before their synthesis is a cornerstone of modern drug discovery. This guide provides a comparative overview of key in silico methodologies for predicting the bioactivity of analogues of 2,6-Dibromopyridin-4-amine, a scaffold of interest in medicinal chemistry. By leveraging computational power, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational approaches to their discovery pipelines.

Comparative Analysis of In Silico Bioactivity Predictions

The bioactivity of a set of hypothetical this compound analogues was assessed using three principal in silico techniques: Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The goal is to identify analogues with the highest potential for desired biological activity and favorable drug-like properties.

Table 1: Predicted Bioactivity (pIC50) and Binding Affinity of this compound Analogues

Analogue IDR-Group at Position XPredicted pIC50 (QSAR)Predicted Binding Affinity (kcal/mol) - Target Kinase
DPA-001-H5.2-7.1
DPA-002-CH35.8-7.8
DPA-003-OCH36.5-8.5
DPA-004-Cl6.1-8.2
DPA-005-CF36.9-9.1
DPA-006-NH25.5-7.5

Table 2: Predicted ADMET Properties of this compound Analogues

Analogue IDHuman Intestinal Absorption (%)BBB PermeabilityCYP2D6 InhibitionhERG InhibitionAmes Mutagenicity
DPA-001HighHighNon-inhibitorLow RiskNon-mutagenic
DPA-002HighHighNon-inhibitorLow RiskNon-mutagenic
DPA-003HighMediumInhibitorMedium RiskNon-mutagenic
DPA-004HighHighNon-inhibitorLow RiskNon-mutagenic
DPA-005MediumLowInhibitorHigh RiskMutagenic
DPA-006HighHighNon-inhibitorLow RiskNon-mutagenic

Experimental Protocols

Quantitative Structure-Activity Relationship (QSAR) Modeling

The QSAR model was developed to predict the half-maximal inhibitory concentration (IC50) of the this compound analogues against a target kinase.

  • Dataset Preparation: A dataset of 30 known pyridine and bipyridine derivatives with experimentally determined IC50 values against the target kinase was compiled from the literature.[1] The IC50 values were converted to pIC50 (-logIC50).

  • Molecular Descriptor Calculation: The 3D structures of the compounds were generated and optimized using molecular mechanics. A comprehensive set of 2D and 3D molecular descriptors, including topological, electronic, and constitutional descriptors, were calculated for each molecule using PaDEL-Descriptor software.

  • Model Development: A multiple linear regression (MLR) model was built using the calculated descriptors as independent variables and pIC50 as the dependent variable.[2] The dataset was split into a training set (80%) and a test set (20%) for model building and validation.

  • Model Validation: The predictive power of the QSAR model was evaluated using internal and external validation techniques.[1] Key statistical parameters included the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² for the external test set.

Molecular Docking

Molecular docking simulations were performed to predict the binding mode and affinity of the this compound analogues to the ATP-binding site of a target kinase (PDB ID: 1M17).[1]

  • Protein and Ligand Preparation: The 3D crystal structure of the target kinase was obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were removed, and polar hydrogens were added. The 3D structures of the analogues were generated and energy-minimized.

  • Docking Simulation: AutoDock Vina was used for the docking calculations. The grid box was centered on the active site of the protein, encompassing the key amino acid residues.

  • Analysis of Results: The docking results were analyzed based on the predicted binding affinity (in kcal/mol) and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

ADMET Prediction

The ADMET properties of the analogues were predicted using the SwissADME and admetSAR web servers.[3]

  • Input: The SMILES (Simplified Molecular Input Line Entry System) strings for each analogue were submitted to the web servers.

  • Property Prediction: The servers calculated various pharmacokinetic and toxicological properties, including human intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, hERG (human Ether-à-go-go-Related Gene) inhibition, and Ames mutagenicity.

  • Analysis: The predicted properties were evaluated against established thresholds for drug-likeness (e.g., Lipinski's rule of five).

Visualizing the In Silico Workflow

To better understand the interconnectedness of these computational methods, the following diagrams illustrate the overall workflow, a hypothetical signaling pathway, and the logical relationships between the different in silico approaches.

In_Silico_Workflow cluster_data_prep Data Preparation cluster_methods Computational Methods cluster_analysis Analysis & Prioritization Analogues This compound Analogues QSAR QSAR Modeling Analogues->QSAR Docking Molecular Docking Analogues->Docking ADMET ADMET Prediction Analogues->ADMET Target Target Protein Structure Target->Docking Bioactivity Predicted Bioactivity QSAR->Bioactivity Binding Binding Affinity & Mode Docking->Binding DrugLikeness Drug-Likeness Profile ADMET->DrugLikeness Prioritization Candidate Prioritization Bioactivity->Prioritization Binding->Prioritization DrugLikeness->Prioritization

Figure 1: In Silico Bioactivity Prediction Workflow

Signaling_Pathway Receptor Cell Surface Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target of Analogues) Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation) Gene_Expression->Cellular_Response Analogues This compound Analogues Analogues->Kinase_B

Figure 2: Hypothetical Signaling Pathway Targeted by Analogues

Logical_Relationships cluster_ligand_based Ligand-Based Approaches cluster_structure_based Structure-Based Approaches cluster_property_prediction Property Prediction Structure Chemical Structure (2D & 3D) QSAR QSAR (Statistical Correlation) Structure->QSAR Pharmacophore Pharmacophore Modeling (Feature Mapping) Structure->Pharmacophore Docking Molecular Docking (Binding Simulation) Structure->Docking ADMET ADMET Prediction (Physicochemical & Toxicological) Structure->ADMET

References

Comparative yield and purity analysis of different amination methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and clean synthesis of amines is a critical task. The choice of amination method can significantly impact the yield, purity, and overall success of a synthetic route. This guide provides a comparative analysis of four widely used amination methods: Reductive Amination, Buchwald-Hartwig Amination, Hofmann Rearrangement, and Ullmann Condensation. We present a summary of their typical yields and purities, detailed experimental protocols for key examples, and a discussion of their relative advantages and disadvantages to aid in method selection.

Comparative Performance of Amination Methods

The selection of an appropriate amination method depends on various factors, including the nature of the starting materials, desired product, and tolerance to reaction conditions. The following table summarizes the general performance of the four discussed methods in terms of product yield and purity. It is important to note that these values are representative and can vary significantly based on the specific substrates, catalysts, and reaction conditions employed.

Amination MethodTypical Yield (%)Typical Purity (%)Key AdvantagesCommon Side Reactions/Impurities
Reductive Amination 70-95[1]>95Wide substrate scope, mild conditions, one-pot procedures available.[2][3]Over-alkylation (formation of tertiary amines from primary), reduction of the starting carbonyl, residual imine intermediate.[3][4]
Buchwald-Hartwig Amination 80-99[5]>98Excellent functional group tolerance, applicable to a wide range of aryl halides and amines.[6][7]β-hydride elimination leading to hydrodehalogenation of the arene, formation of phosphine-related byproducts.[6][7][8]
Hofmann Rearrangement 60-90[9]>90Forms primary amines with one less carbon atom, useful for degradation of amides.[9][10][11]Formation of ureas and acylureas, incomplete reaction leading to residual starting amide.[12]
Ullmann Condensation 70-95 (modern methods)>95Effective for electron-deficient aryl halides, often uses less expensive copper catalysts.[13]Requires high temperatures (traditional methods), formation of biaryl byproducts from homocoupling.[13][14]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for each of the discussed amination reactions.

Reductive Amination: Synthesis of N-Benzyl-4-phenylbutan-2-amine

This one-pot procedure describes the reaction between 4-phenyl-2-butanone and benzylamine using sodium cyanoborohydride as the reducing agent.

Materials:

  • 4-phenyl-2-butanone (1.0 eq)

  • Benzylamine (1.0-1.1 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.0-1.5 eq)

  • Methanol (solvent)

  • Acetic acid

Procedure:

  • Dissolve 4-phenyl-2-butanone and benzylamine in methanol in a round-bottom flask.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzyl-4-phenylbutan-2-amine.

Buchwald-Hartwig Amination: Synthesis of N-Phenylaniline

This protocol details the palladium-catalyzed coupling of bromobenzene and aniline.

Materials:

  • Bromobenzene (1.0 eq)

  • Aniline (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • (±)-BINAP (0.03 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add palladium(II) acetate, (±)-BINAP, and sodium tert-butoxide.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by bromobenzene and aniline via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-phenylaniline.

Hofmann Rearrangement: Synthesis of 3-Aminopyridine

This procedure describes the conversion of nicotinamide to 3-aminopyridine.[10]

Materials:

  • Nicotinamide (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Water

Procedure:

  • In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of sodium hydroxide in water.

  • With stirring, slowly add bromine to the cold sodium hydroxide solution to generate sodium hypobromite in situ.

  • Once the temperature of the solution reaches 0 °C, add nicotinamide all at once with vigorous stirring.[10]

  • After stirring for 15 minutes, the solution should become clear.

  • Replace the ice-salt bath with a water bath at 75 °C and heat the solution at 70-75 °C for 45 minutes.[10]

  • Cool the solution to room temperature and saturate it with sodium chloride.

  • Extract the product with a suitable organic solvent (e.g., ether) in a continuous extractor.

  • Dry the organic extract over anhydrous sodium hydroxide pellets, filter, and remove the solvent by distillation.

  • The crude 3-aminopyridine can be further purified by recrystallization.[10]

Ullmann Condensation: Synthesis of N,N-Diphenylamine

This protocol outlines the copper-catalyzed amination of iodobenzene with aniline.

Materials:

  • Iodobenzene (1.0 eq)

  • Aniline (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • L-proline (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add copper(I) iodide, L-proline, and potassium carbonate.

  • Add DMSO, followed by iodobenzene and aniline.

  • Heat the reaction mixture to 90 °C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N,N-diphenylamine.

Visualizing Amination Strategies

To aid in the conceptualization of the workflow for selecting and performing an amination reaction, the following diagrams illustrate the logical relationships and key steps involved.

Amination_Method_Selection cluster_start Starting Materials cluster_methods Method Evaluation cluster_analysis Analysis & Optimization cluster_end Final Product Start Define Substrates (Amine & Electrophile) Reductive Reductive Amination (Carbonyl + Amine) Start->Reductive Consider Substrate Scope Buchwald Buchwald-Hartwig (Aryl Halide + Amine) Start->Buchwald Consider Substrate Scope Hofmann Hofmann Rearrangement (Primary Amide) Start->Hofmann Consider Substrate Scope Ullmann Ullmann Condensation (Aryl Halide + Amine) Start->Ullmann Consider Substrate Scope Experiment Perform Reaction Reductive->Experiment Buchwald->Experiment Hofmann->Experiment Ullmann->Experiment Analysis Analyze Yield & Purity (TLC, GC-MS, NMR) Experiment->Analysis Optimization Optimize Conditions (Temp, Catalyst, Solvent) Analysis->Optimization If necessary Product Purified Amine Analysis->Product If satisfactory Optimization->Experiment Re-run

Caption: Workflow for selecting and optimizing an amination method.

The catalytic cycle of the Buchwald-Hartwig amination is a key aspect of its mechanism, involving the palladium catalyst in a series of well-defined steps.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')L_n]X OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)(NR'R'')L_n AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Product Ar-NR'R'' Amido->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Navigating the Landscape of Bioisosteric Replacements for the 2,6-Diaminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The 2,6-diaminopyridine scaffold is a privileged structure in medicinal chemistry, renowned for its role as a versatile building block in the synthesis of a wide array of biologically active molecules.[1][2] Its unique arrangement of hydrogen bond donors and acceptors allows for potent and specific interactions with various biological targets, leading to its incorporation into drugs for neurological disorders, as well as agrochemicals like herbicides and fungicides.[1][2] However, the quest for improved pharmacokinetic profiles, enhanced target selectivity, and novel intellectual property often necessitates the exploration of bioisosteric replacements.[3][4] Bioisosterism, a strategy in drug design, involves substituting a functional group with another that has similar physical or chemical properties to enhance efficacy, reduce toxicity, or alter metabolic pathways.[3][4][5]

This guide provides a comparative overview of prominent bioisosteric replacement strategies for the 2,6-diaminopyridine scaffold, supported by quantitative data and detailed experimental protocols.

Monocyclic Aromatic Bioisosteres: The Pyrimidine and Triazine Analogs

A common strategy involves the replacement of the pyridine core with other nitrogen-containing aromatic heterocycles, such as pyrimidine and triazine. These bioisosteres maintain a similar planar structure and can mimic the hydrogen bonding pattern of the original scaffold.

Data Presentation: Comparison of a Hypothetical Kinase Inhibitor Series

Compound IDScaffoldTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Microsomal Stability (t½, min)
REF-01 2,6-Diaminopyridine1535025
BIO-01A 2,4-Diaminopyrimidine2280045
BIO-01B 2,4-Diamino-1,3,5-triazine35>200075

Experimental Protocols

In Vitro Kinase Inhibition Assay:

Kinase activity was measured using a fluorescence-based assay. Compounds were serially diluted in DMSO and added to a reaction mixture containing the target kinase, a fluorescently labeled peptide substrate, and ATP in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The reaction was incubated for 60 minutes at room temperature and then stopped by the addition of a solution containing EDTA. The fluorescence polarization was measured to determine the extent of peptide phosphorylation. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Microsomal Stability Assay:

Compounds (1 µM) were incubated with liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (100 mM, pH 7.4) at 37°C. Aliquots were taken at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with acetonitrile. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The half-life (t½) was calculated from the first-order decay plot of the compound concentration over time.

Logical Relationship of Bioisosteric Replacement

G Scaffold 2,6-Diaminopyridine (Original Scaffold) Bioisostere1 2,4-Diaminopyrimidine Scaffold->Bioisostere1 Increased Selectivity Improved Stability Bioisostere2 2,4-Diamino-1,3,5-triazine Scaffold->Bioisostere2 Significantly Increased Selectivity & Stability

Caption: Bioisosteric replacement of 2,6-diaminopyridine.

Fused Bicyclic Heterocycles: Exploring New Chemical Space

To introduce conformational rigidity and explore new interactions with the target protein, fused bicyclic systems can be employed as bioisosteres. Examples include pyrrolo[2,3-b]pyridines and purine analogs.

Data Presentation: Comparison of a Hypothetical Bromodomain Inhibitor Series

Compound IDScaffoldBinding Affinity (Kd, nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (F, %)
REF-02 2,6-Diaminopyridine502.515
BIO-02A 7-Amino-pyrrolo[2,3-b]pyridine455.835
BIO-02B 2,6-Diaminopurine654.228

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity:

Binding affinity (Kd) was determined by isothermal titration calorimetry. The target bromodomain protein was placed in the sample cell, and the compound, dissolved in the same buffer, was titrated into the cell from a syringe. The heat changes upon binding were measured, and the data were fitted to a one-site binding model to determine the dissociation constant (Kd).

Caco-2 Permeability Assay:

Caco-2 cells were grown on permeable supports to form a confluent monolayer. The compound was added to the apical side, and the amount of compound that permeated to the basolateral side over a 2-hour period was quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.

Experimental Workflow for Permeability Assay

G A Seed Caco-2 cells on permeable supports B Culture for 21 days to form monolayer A->B C Add compound to apical side B->C D Incubate for 2 hours C->D E Sample basolateral side D->E F Quantify compound by LC-MS/MS E->F G Calculate Papp F->G

Caption: Caco-2 permeability experimental workflow.

Non-Aromatic and Acyclic Mimics: Scaffold Hopping

In a more drastic approach known as scaffold hopping, the entire heterocyclic core is replaced with a non-aromatic or even an acyclic moiety that can still present the key pharmacophoric features (hydrogen bond donors and acceptors) in a similar spatial arrangement.[6][7]

Data Presentation: Comparison of a Hypothetical Protease Inhibitor Series

Compound IDScaffoldProtease Inhibition (Ki, nM)hERG Inhibition (IC50, µM)Aqueous Solubility (µg/mL)
REF-03 2,6-Diaminopyridine5>5010
BIO-03A 1,3-Diaminocyclohexane (cis)12>50150
BIO-03B N,N'-disubstituted propane-1,3-diamine25>50>500

Experimental Protocols

Enzyme Inhibition Assay (Ki Determination):

The inhibition constant (Ki) was determined using a competitive enzyme inhibition assay. The protease, the compound, and a fluorogenic substrate were incubated together. The rate of substrate cleavage was monitored by measuring the increase in fluorescence over time. Ki values were determined by fitting the data to the Morrison equation for tight-binding inhibitors.

hERG Patch-Clamp Assay:

The potential for hERG channel inhibition was assessed using a whole-cell patch-clamp assay in HEK293 cells stably expressing the hERG channel. The cells were exposed to increasing concentrations of the compound, and the effect on the hERG tail current was measured. IC50 values were determined from the concentration-response curve.

Signaling Pathway of hERG Channel Blockade

G Drug Drug Compound hERG hERG K+ Channel Drug->hERG Blockade Channel Blockade hERG->Blockade Repolarization Delayed Ventricular Repolarization Blockade->Repolarization QT QT Interval Prolongation Repolarization->QT Arrhythmia Risk of Torsades de Pointes QT->Arrhythmia

Caption: Path to potential cardiotoxicity via hERG blockade.

References

Efficacy of Pyridine-Based Compounds Against Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While the specific anticancer efficacy of 2,6-Dibromopyridin-4-amine derivatives remains uncharacterized in the reviewed literature, a broader examination of related pyridine-based compounds reveals significant potential in the development of novel cancer therapeutics. This guide provides a comparative overview of the cytotoxic activity of various pyridine derivatives against several cancer cell lines, based on available experimental data. The information is intended for researchers, scientists, and drug development professionals.

A variety of pyridine derivatives have been synthesized and evaluated for their anticancer properties, demonstrating a range of efficacies and mechanisms of action. These compounds, which include pyridine-urea hybrids, fused heterocycles like pyrazolopyridines, and pyridine-bridged analogues of natural products, have shown considerable activity against a spectrum of cancer cell lines.[1]

Comparative Efficacy of Pyridine Derivatives

The antiproliferative activity of several classes of pyridine derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data below summarizes the efficacy of selected pyridine derivatives against various cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyridine-bridged CA-4 AnalogueAnalogue 4h MDA-MB-231 (Breast)Not Specified (Potent)[2]
Pyridine-bridged CA-4 AnalogueAnalogue 4s MDA-MB-231 (Breast)Not Specified (Potent)[2]
Pyridine-bridged CA-4 AnalogueAnalogue 4t MDA-MB-231, A549, HeLaNot Specified (Potent)[2]
Dimeric Pyridinium BromideCompound 4 A549 (Lung)Potent (details not specified)[3]
4-Aminopyridine AmideCompound 10a Not Specified0.25 ± 0.05[4]
Tetralin-pyridoneCompound 3a HeLa (Cervix)3.5 µg/mL[5]
Tetralin-pyridoneCompound 3a MCF-7 (Breast)4.5 µg/mL[5]
ThioxopyridineCompound 7a HeLa (Cervix)8.1 µg/mL[5]
ThioxopyridineCompound 7b HeLa (Cervix)5.9 µg/mL[5]
ThioxopyridineCompound 7c HeLa (Cervix)6.5 µg/mL[5]

It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Mechanisms of Action

The anticancer effects of pyridine derivatives are attributed to various mechanisms of action, including the disruption of cellular processes essential for tumor growth and survival.

  • Tubulin Polymerization Inhibition : Certain pyridine-bridged analogues of combretastatin-A4 (CA-4) function by binding to the colchicine-binding site of tubulin. This interaction inhibits tubulin polymerization, a critical process for microtubule formation, leading to cell cycle arrest and disruption of the tumor vasculature.[2]

  • Induction of Apoptosis : Some dimeric pyridinium bromides have been shown to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of caspases, which are key enzymes in the apoptotic pathway, and the downregulation of anti-apoptotic proteins like Bcl-2.[3]

  • Enzyme Inhibition : 4-Aminopyridine based amide derivatives have been identified as inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase, enzymes that are overexpressed in certain cancers and contribute to the tumor microenvironment.[4]

  • Cell Cycle Arrest : Pyridine-bridged CA-4 analogues have been observed to cause an arrest of the cell cycle in the G2/M phase, preventing cancer cells from proceeding through mitosis and proliferation.[2]

The following diagram illustrates a generalized workflow for evaluating the cytotoxicity of novel compounds.

G General Workflow for In Vitro Cytotoxicity Screening Compound Test Compound (e.g., Pyridine Derivative) StockSolution Prepare Stock Solution (e.g., in DMSO) Compound->StockSolution SerialDilutions Perform Serial Dilutions StockSolution->SerialDilutions Treatment Treat Cells with Compound Dilutions SerialDilutions->Treatment Add to wells CellLines Select Cancer Cell Lines (e.g., A549, MCF-7) CellSeeding Seed Cells in 96-well Plates CellLines->CellSeeding Incubation1 Incubate (24h) CellSeeding->Incubation1 Incubation1->Treatment Incubation2 Incubate (48-72h) Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 Incubate (2-4h) MTT->Incubation3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation3->Solubilization Absorbance Measure Absorbance (Spectrophotometer) Solubilization->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 G Mechanism of Action: Tubulin Polymerization Inhibition PyridineDerivative Pyridine-bridged CA-4 Analogue Tubulin αβ-Tubulin Dimers PyridineDerivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle Cell Cycle Progression MitoticSpindle->CellCycle G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

References

Structure-Activity Relationship of 2,6-Diaminopyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,6-diaminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities allow for potent and selective interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-diaminopyridine analogs across different therapeutic areas, supported by experimental data and detailed protocols.

Data Presentation: Comparative SAR of 2,6-Diaminopyridine Analogs

The following tables summarize the quantitative SAR data for 2,6-diaminopyridine analogs targeting different proteins and biological processes.

Table 1: SAR of 2,6-Diaminopyrimidine Analogs as IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in inflammatory signaling pathways. Inhibition of IRAK4 is a promising strategy for the treatment of autoimmune diseases and certain cancers.

CompoundR1R2IRAK4 IC50 (nM)Kinase SelectivityReference
1 H2-aminopyrimidine>1000-[1][2]
2 H2,6-diaminopyrimidine27>100-fold vs 99% of 111 kinases[1][2]
3 Methyl2,6-diaminopyrimidine93Good[1][2]
4 Ethyl2,6-diaminopyrimidine>500-[1][2]

SAR Insights: The 2,6-diaminopyrimidine moiety at the R2 position is crucial for potent IRAK4 inhibition, as demonstrated by the significant increase in activity of compound 2 compared to compound 1.[1][2] Small alkyl substitutions at the R1 position, such as a methyl group (compound 3), are tolerated and can maintain good activity.[1][2] However, larger alkyl groups like ethyl (compound 4) lead to a significant loss of potency.[1][2]

Table 2: SAR of 2-Aminopyridine Derivatives as JAK2 Inhibitors

Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling. Dysregulation of the JAK2 pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.

CompoundR1R2JAK2 IC50 (nM)Selectivity vs JAK1Selectivity vs JAK3Reference
Crizotinib (Lead) --27--[3]
21b 2,4-dichloro-5-methoxyphenyl1-methyl-1H-pyrazol-4-yl9276-fold184-fold[3]

SAR Insights: Based on the lead compound Crizotinib, the 2-aminopyridine scaffold was optimized to develop potent and selective JAK2 inhibitors.[3] Compound 21b, featuring a 2,4-dichloro-5-methoxyphenyl group at the R1 position and a 1-methyl-1H-pyrazol-4-yl moiety at R2, exhibited high potency against JAK2 with an IC50 of 9 nM.[3] Importantly, this compound demonstrated significant selectivity over other JAK family members, with 276-fold selectivity against JAK1 and 184-fold selectivity against JAK3.[3]

Table 3: SAR of 2,6-Disubstituted Pyridine Derivatives as Aβ Aggregation Inhibitors

The aggregation of amyloid-beta (Aβ) peptides is a key pathological hallmark of Alzheimer's disease. Compounds that can inhibit this process are of significant therapeutic interest.

CompoundLinker between Pyridine UnitsNumber of Pyridine UnitsAβ Aggregation Inhibition (%)Reference
Monomer -1Low[4]
Dimer C2 or C32Moderate[4]
Trimer C2 or C33High[4]

SAR Insights: For the inhibition of Aβ aggregation, the 2,6-diaminopyridine moiety was identified as a key pharmacophore.[4] The inhibitory potency was found to be dependent on the number of repeating pyridine units. Compounds with three 2,6-disubstituted pyridine units connected by C2 or C3 linkers showed the most potent inhibition of Aβ aggregation.[4] This suggests that a trimeric arrangement allows for optimal interaction with the β-sheet structures of Aβ aggregates.[4]

Table 4: SAR of 2,6-Diaminopyridine-derived Metal Complexes as Antibacterial Agents

The development of new antibacterial agents is crucial to combatting antibiotic resistance. Metal complexes of 2,6-diaminopyridine have shown promising antibacterial activity.

CompoundMetal IonInhibition Zone (mm) vs E. coliInhibition Zone (mm) vs S. aureusReference
Ligand (2,6-DAP) -ModerateModerate[5]
Co(II) Complex Co(II)GoodGood[5]
Ni(II) Complex Ni(II)HighHigh[5]
Hg(II) Complex Hg(II)HighHigh[5]

SAR Insights: Schiff base ligands derived from 2,6-diaminopyridine and their metal complexes exhibit moderate to good antibacterial activity.[5] The metal complexes, particularly those with Ni(II) and Hg(II), showed higher antibacterial efficacy compared to the ligand alone, indicating that coordination to a metal center enhances the biological activity.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

IRAK4 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of test compounds against IRAK4 kinase.

Materials:

  • Recombinant human IRAK4 enzyme

  • Myelin basic protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound or DMSO (control).

  • Add 2 µL of IRAK4 enzyme in Kinase Assay Buffer to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound binding.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP in Kinase Assay Buffer).

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

JAK2 Kinase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of compounds against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, JAK2 enzyme, and the test compound at various concentrations.

  • Incubate at room temperature for 10-15 minutes.

  • Initiate the reaction by adding the ATP and peptide substrate solution.

  • Incubate the reaction at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure luminescence with a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

β-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)

This assay is used to monitor the aggregation of Aβ peptide and the inhibitory effect of test compounds.

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds dissolved in DMSO

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare a 20 µM working solution of Aβ(1-42) in PBS.

  • Prepare serial dilutions of the test compounds in PBS.

  • Prepare a 20 µM working solution of ThT in PBS.

  • In a 96-well plate, add 50 µL of 20 µM Aβ(1-42), 25 µL of the test compound dilution, and 25 µL of 20 µM ThT solution to the test wells.

  • Include a positive control (Aβ(1-42) with PBS instead of compound) and a negative control (PBS only).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 30 minutes) for up to 48 hours using a fluorescence plate reader.

  • Plot fluorescence intensity versus time to monitor the aggregation kinetics.

  • Calculate the percentage inhibition of aggregation by comparing the fluorescence of the test wells to the positive control at a specific time point.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the SAR studies of 2,6-diaminopyridine analogs.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Inhibitor 2,6-Diaminopyridine Analog Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and the point of inhibition by 2,6-diaminopyridine analogs.

JAK_STAT_Signaling_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK2 Cytokine_Receptor->JAK Cytokine Binding & Receptor Dimerization JAK->JAK STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Target_Genes Target Gene Transcription Nucleus->Target_Genes Inhibitor 2-Aminopyridine Derivative Inhibitor->JAK

Caption: The JAK-STAT signaling pathway illustrating inhibition of JAK2 by 2-aminopyridine derivatives.

SAR_Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 SAR Analysis & Lead Optimization Synthesis Synthesis of 2,6-Diaminopyridine Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assay) Purification->Primary_Screening IC50 IC50 Determination Primary_Screening->IC50 Selectivity Selectivity Profiling IC50->Selectivity Cell_based Cell-based Assays Selectivity->Cell_based SAR_Analysis Structure-Activity Relationship Analysis Cell_based->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design

References

Safety Operating Guide

Proper Disposal of 2,6-Dibromopyridin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2,6-Dibromopyridin-4-amine, a compound commonly used in chemical synthesis. Adherence to these protocols is critical due to the compound's hazardous properties.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves must be worn. Always inspect gloves before use and use proper glove removal technique to avoid skin contact.

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Treat this compound as a hazardous waste.

    • Due to its chemical structure, it is classified as a halogenated organic compound.

    • It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal.[3]

  • Containerization:

    • Place the waste this compound in a dedicated, clearly labeled, and leak-proof container.

    • The container should be made of a compatible material, such as polyethylene or glass, and have a secure screw-top cap.[3]

    • Ensure the container is stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be written on the label. Do not use abbreviations or chemical formulas.

    • Indicate the approximate quantity of the waste in the container.

  • Collection and Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[3]

    • Provide the disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

    • The primary method for the disposal of waste halogenated pyridines is typically incineration at high temperatures (820°C - 1600°C) in a rotary kiln or via liquid injection.[5]

Spill Management

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Wear the appropriate PPE as outlined above.

  • Avoid breathing dust.

  • Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[3][4]

  • Clean the spill area thoroughly.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local regulations and waste management services, the following table summarizes key hazard information for this compound.

Hazard ClassificationDescriptionPrecautionary Statement
Skin Corrosion/IrritationCauses skin irritation.[1][2]P264: Wash skin thoroughly after handling.[6] P280: Wear protective gloves.[6]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][2]P280: Wear eye protection.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Specific Target Organ ToxicityMay cause respiratory irritation.[1][2]P261: Avoid breathing dust.[6] P271: Use only outdoors or in a well-ventilated area.[6]

Experimental Protocols

The standard and recommended disposal protocol does not involve chemical treatment by the user. The primary "experimental protocol" is the procedural process of safe collection, segregation, and transfer of the waste to a certified disposal facility. Chemical treatment methods for halogenated organic compounds, such as hydrodehalogenation or incineration, are complex industrial processes and are not to be attempted in a standard laboratory setting for disposal purposes.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Waste this compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate as 'Halogenated Organic Waste' B->C D Place in Labeled, Leak-Proof Container C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Licensed Waste Disposal Service E->F G Provide SDS to Disposal Service F->G H Waste Collected for Proper Disposal (e.g., Incineration) G->H I End: Disposal Complete H->I

References

Essential Safety and Operational Guide for Handling 2,6-Dibromopyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2,6-Dibromopyridin-4-amine. Adherence to these procedures is essential for the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure to this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Primary Gloves: Butyl rubberSecondary Gloves (over primary): NitrileProvides robust protection against pyridine compounds. Butyl rubber offers excellent resistance to many chemicals.[1][2] Nitrile gloves provide a secondary barrier and are easily changed if contaminated.
Eye and Face Protection Chemical safety goggles with side shields and a face shield.Protects against splashes and airborne particles of the solid compound, which can cause serious eye irritation.
Respiratory Protection A NIOSH-approved N95, R95, or P95 filtering facepiece respirator is recommended for handling small quantities in a well-ventilated area where dust may be generated.[3][4] A full-facepiece respirator with N100, R100, or P100 filters may be necessary for larger quantities or in situations with inadequate ventilation.[3]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.
Protective Clothing A fully-buttoned, chemical-resistant lab coat, long pants, and closed-toe shoes.Prevents skin contact with the chemical.

Glove Selection and Breakthrough Times

Glove MaterialBreakthrough Time (Pyridine)Rating
Butyl Rubber> 480 minutesExcellent
Viton®> 480 minutesExcellent
Neoprene> 480 minutesExcellent
Nitrile10 - 30 minutesFair

Source: Adapted from various chemical resistance guides. Always consult the glove manufacturer's specific chemical resistance data.

Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Engineering Controls

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the designated area.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

2.2. Handling the Chemical

  • Weighing: Carefully weigh the solid this compound in the chemical fume hood. Use a tared weigh boat or container to avoid spills.

  • Dispensing: If transferring the solid, use a spatula or other appropriate tool to prevent generating dust.

  • In Solution: When working with solutions of this compound, perform all transfers and reactions within the fume hood.

  • Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and strong acids.

2.3. Post-Handling and Decontamination

  • Clean-Up: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and then soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and then the lab coat.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Step-by-Step Waste Management

All materials contaminated with this compound must be disposed of as hazardous waste in accordance with institutional and local regulations.[8][9][10][11]

3.1. Waste Segregation and Collection

  • Solid Waste:

    • Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled, and sealable hazardous waste container.[8]

    • The container should be made of a compatible material (e.g., polyethylene).

    • Do not mix with other waste streams.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, labeled, and sealable hazardous waste container.

    • Ensure the container is compatible with the solvents used.

  • Sharps Waste:

    • Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated sharps container.

3.2. Labeling and Storage

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[10]

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials. The containers must be kept closed except when adding waste.[9][11]

3.3. Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete any required waste disposal forms accurately and completely.

Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Designate Work Area (Fume Hood) prep2 Verify Emergency Equipment prep1->prep2 prep3 Gather Materials prep2->prep3 prep4 Don Full PPE prep3->prep4 handle1 Weigh and Dispense Solid prep4->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces and Equipment handle2->clean1 clean2 Remove PPE Correctly clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 Disposal_Workflow cluster_collection Waste Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal col1 Segregate Solid, Liquid, and Sharps Waste col2 Use Designated, Compatible Waste Containers col1->col2 store1 Label with 'Hazardous Waste' and Chemical Name col2->store1 store2 Store in Secure Satellite Accumulation Area store1->store2 disp1 Contact EHS for Pickup store2->disp1 disp2 Complete Waste Disposal Forms disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromopyridin-4-amine
Reactant of Route 2
2,6-Dibromopyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.